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  • Product: Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane
  • CAS: 83817-64-5

Core Science & Biosynthesis

Foundational

Synthesis pathways for Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane

An In-Depth Technical Guide to the Synthesis Pathways for Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane Executive Summary Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane (CAS: 83817-64-5) is a highly spec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis Pathways for Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane

Executive Summary

Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane (CAS: 83817-64-5) is a highly specialized silyl ether derivative of isoeugenol[1]. This molecule bridges the gap between natural phenylpropanoids and organosilicon chemistry, making it a valuable precursor in the development of cross-linking agents, surface modifiers, and controlled-release fragrance polymers.

Due to the bifunctional nature of the isoeugenol precursor—which contains both a nucleophilic phenolic hydroxyl group and an electrophilic propenyl double bond[2]—synthesizing this specific silane requires strict chemoselectivity. This whitepaper details two field-proven synthesis pathways: a stoichiometric nucleophilic substitution route and an atom-economic catalytic dehydrogenative silylation route.

Structural Analysis & Retrosynthetic Logic

The target molecule consists of a central silicon atom bonded to two methoxy groups, one methyl group, and an isoeugenol-derived phenoxy group. The critical bond formation is the Si–O–Ar linkage.

Retrosynthetically, this bond is constructed by coupling Isoeugenol (2-methoxy-4-(1-propenyl)phenol) with a functionalized methylsilane. Depending on the silane precursor chosen, the reaction mechanics fundamentally shift.

SynthesisWorkflow cluster_A Pathway A: Nucleophilic Substitution cluster_B Pathway B: Dehydrogenative Silylation Iso Isoeugenol (2-methoxy-4-(1-propenyl)phenol) ClSilane Chlorodimethoxymethylsilane + Triethylamine (Base) Iso->ClSilane HSilane Dimethoxymethylsilane + Ru3(CO)12 Catalyst Iso->HSilane IntermediateA SN2 at Silicon Center (0°C to RT, DCM) ClSilane->IntermediateA Target Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane (Target Silyl Ether) IntermediateA->Target Filtration of TEA-HCl IntermediateB Oxidative Addition / Reductive Elimination (80°C, Toluene, -H2) HSilane->IntermediateB IntermediateB->Target H2 Evolution

Reaction workflows for the synthesis of the target silane via Pathways A and B.

Pathway A: Nucleophilic Substitution (Chlorosilane Route)

The most direct method for synthesizing aryl silyl ethers is the nucleophilic attack of a phenol on a chlorosilane in the presence of a mild base[3].

Mechanistic Causality & Experimental Choices
  • Reagent Selection: Chlorodimethoxymethylsilane is highly electrophilic at the silicon center due to the electron-withdrawing nature of the chlorine and methoxy groups.

  • Base Selection (Triethylamine - TEA): TEA serves a dual purpose. It deprotonates the isoeugenol to enhance its nucleophilicity and acts as an acid scavenger. If the generated HCl is not neutralized, it can trigger the acid-catalyzed cleavage of the newly formed Si-O bond or induce unwanted isomerization of the propenyl double bond[3].

  • Solvent (DCM or Hexane): Non-polar or slightly polar aprotic solvents are chosen because the byproduct, TEA-HCl, is highly insoluble in them. This drives the reaction forward via Le Chatelier's principle and provides a self-validating physical cue (precipitation).

Step-by-Step Protocol (Self-Validating System)
  • Preparation: Purge a 250 mL three-neck round-bottom flask with anhydrous Argon. Add 10.0 mmol of Isoeugenol and 12.0 mmol of anhydrous Triethylamine to 50 mL of anhydrous Dichloromethane (DCM).

  • Thermal Control: Cool the mixture to 0°C using an ice bath. Causality: Low temperatures prevent exothermic runaway and suppress side reactions at the alkene site.

  • Addition: Dissolve 10.5 mmol of Chlorodimethoxymethylsilane in 10 mL of DCM. Add this dropwise over 30 minutes via an addition funnel.

  • Validation Checkpoint 1 (Visual): A dense white precipitate (TEA-HCl) will begin forming immediately upon addition, confirming the successful initiation of the Si-O coupling.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 4 hours.

  • Validation Checkpoint 2 (TLC): Monitor the disappearance of the Isoeugenol spot via TLC (Hexane:EtOAc 8:2, UV active).

  • Purification: Filter the white precipitate through a pad of Celite under an inert atmosphere. Concentrate the filtrate under reduced pressure. The crude product is purified via short-path vacuum distillation to yield the pure target silane.

Pathway B: Catalytic Dehydrogenative Silylation

While Pathway A is reliable, it generates stoichiometric salt waste. Pathway B utilizes dimethoxymethylsilane and a transition metal catalyst to achieve dehydrogenative silylation, producing only hydrogen gas (H₂) as a byproduct[4].

Mechanistic Causality & Experimental Choices
  • Catalyst Selection (Ru₃(CO)₁₂): Isoeugenol contains a reactive propenyl group. Standard platinum catalysts (like Karstedt's catalyst) heavily favor alkene hydrosilylation (addition across the C=C bond). Ruthenium clusters, specifically Ru₃(CO)₁₂, exhibit profound chemoselectivity for O-H dehydrogenative silylation over C=C hydrosilylation[5].

  • Atom Economy: The only byproduct is H₂ gas, making this a highly sustainable protocol for scale-up[4].

CatalyticCycle Cat Active Ru Catalyst [Ru] OA Oxidative Addition Ru(Si(OMe)2Me) Cat->OA + H-Si(OMe)2Me LE Ligand Exchange Coordination of Isoeugenol OA->LE + Isoeugenol RE Reductive Elimination Formation of Si-O Bond LE->RE - H2 (Gas) RE->Cat Catalyst Regeneration Prod Target Silane Product RE->Prod Product Release

Ru-catalyzed dehydrogenative silylation catalytic cycle highlighting H2 evolution.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 10.0 mmol of Isoeugenol and 12.0 mmol of Dimethoxymethylsilane in 20 mL of anhydrous Toluene.

  • Catalyst Loading: Add 0.04 mmol (4 mol%) of Ru₃(CO)₁₂ catalyst[5].

  • Heating & Validation Checkpoint 1 (Gas Evolution): Equip the flask with a reflux condenser connected to a mineral oil bubbler. Heat the mixture to 80°C. Self-Validation: Continuous bubbling in the oil bubbler indicates the evolution of H₂ gas, confirming the catalytic cycle is active.

  • Propagation: Maintain heating for 12–16 hours.

  • Validation Checkpoint 2 (Cessation): The reaction is deemed complete when gas evolution entirely ceases, indicating the exhaustion of the O-H substrate.

  • Purification: Cool to room temperature, filter through a short plug of silica gel to remove the ruthenium catalyst, and remove the toluene under vacuum.

Quantitative Data & Yield Comparison

The table below summarizes the empirical differences between the two methodologies, providing a comparative framework for process chemists.

ParameterPathway A: Nucleophilic SubstitutionPathway B: Dehydrogenative Silylation
Silane Reagent ChlorodimethoxymethylsilaneDimethoxymethylsilane
Catalyst / Base Triethylamine (1.2 equiv)Ru₃(CO)₁₂ (4 mol%)
Temperature 0°C → 25°C80°C
Reaction Time 4 Hours12 - 16 Hours
Primary Byproduct TEA-HCl (Solid waste)H₂ (Gas)
Chemoselectivity Excellent (No C=C interference)High (Requires exact Ru catalyst)
Expected Yield 85% - 92%78% - 85%
Purification Filtration & DistillationSilica Plug & Evaporation

Analytical Validation

To ensure the structural integrity of the synthesized Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane, the following analytical benchmarks must be met:

  • ¹H NMR (CDCl₃): Disappearance of the broad phenolic -OH peak (~5.5 ppm) of isoeugenol. Appearance of the Si-CH₃ singlet near 0.1-0.2 ppm and the Si-OCH₃ protons as a sharp singlet around 3.5 ppm. The propenyl alkene protons (~6.1 ppm) must remain intact, proving no hydrosilylation occurred.

  • GC-MS: A single sharp peak in the chromatogram with a molecular ion peak [M]⁺ at m/z 268.38, confirming the molecular formula C₁₃H₂₀O₄Si[6].

References

  • Wuts, Peter G. M. "Greene's Protective Groups in Organic Synthesis, 5th Edition". Wiley, 2014. Available at:[Link][3]

  • Gelest Technical Library. "Dehydrogenative Silylation of Alcohols and Other Functionalities". Gelest. Available at:[Link][4]

  • ACS Publications. "Ru-Catalyzed Dehydrogenative Silylation of POSS-Silanols with Hydrosilanes: Its Introduction to One-Pot Synthesis". Inorganic Chemistry, 2019. Available at:[Link][5]

  • National Institutes of Health (NIH). "Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer". PMC, 2023. Available at:[Link][2]

Sources

Exploratory

Hydrolysis Mechanism of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane: A Technical Guide

Executive Summary Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane is a specialized, heteroleptic organosilane featuring a central silicon atom bonded to one methyl group, two methoxy groups, and one bulky 2-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane is a specialized, heteroleptic organosilane featuring a central silicon atom bonded to one methyl group, two methoxy groups, and one bulky 2-methoxy-4-(1-propenyl)phenoxy group (an isoeugenol derivative). This unique molecular architecture makes it highly valuable in advanced materials science and consumer product formulation—particularly as a controlled-release "pro-fragrance" where the hydrolysis of the silane gradually liberates the active isoeugenol sensitizer[1].

As a Senior Application Scientist, understanding the precise cleavage hierarchy of this molecule is critical. Because it contains both alkoxy and aryloxy hydrolyzable groups, its degradation profile is highly asymmetrical. This whitepaper details the thermodynamic drivers, pH-dependent mechanistic pathways, and the self-validating analytical protocols required to profile its hydrolysis kinetics.

Thermodynamics and Cleavage Hierarchy

The hydrolysis of this silane requires the cleavage of three distinct Si–O bonds to ultimately form methylsilanetriol. However, these bonds are not thermodynamically equivalent. The lability of a Si–O bond during hydrolysis is heavily dictated by the leaving group ability of the departing anion, which correlates inversely with the basicity of its conjugate acid[2].

  • Aryloxy Group (Isoeugenoxy): The conjugate acid, isoeugenol, has a pKa of ~9.8. The resulting isoeugenolate anion is highly stabilized by resonance delocalization across the aromatic ring.

  • Alkoxy Groups (Methoxy): The conjugate acid, methanol, has a pKa of ~15.5. The methoxide anion lacks resonance stabilization, making it a significantly poorer leaving group.

Consequently, the Si–O–Ar (aryloxy) bond is the most labile. It will preferentially cleave before the Si–OCH₃ (alkoxy) bonds, establishing a sequential hydrolysis profile that is heavily exaggerated under basic conditions[2].

Mechanistic Pathways: Acid vs. Base Catalysis

The hydrolysis of organosilanes is a bimolecular displacement reaction that is highly pH-dependent, proceeding through distinct transition states depending on the catalyst[3].

Acid-Catalyzed Hydrolysis (pH < 7)

Under acidic conditions, the reaction is initiated by the rapid, reversible electrophilic protonation of the oxygen atom[4]. Because the methoxy oxygen is more basic than the resonance-delocalized aryloxy oxygen, it is protonated more readily. Following protonation, a water molecule attacks the electropositive silicon center via an S_N2-like mechanism, leading to the expulsion of the alcohol or phenol[3]. While the methoxy groups are more easily protonated, the significantly lower bond dissociation energy of the Si–O(Ar) bond ensures that isoeugenol release remains kinetically competitive[5].

Base-Catalyzed Hydrolysis (pH > 7)

Under basic conditions, the mechanism shifts to the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom, forming a negatively charged pentacoordinate intermediate[3]. The collapse of this intermediate is rate-determining and heavily favors the expulsion of the most stable anion. Therefore, the isoeugenolate anion is ejected almost instantaneously, resulting in a massive kinetic differential between the primary aryloxy cleavage and the subsequent alkoxy cleavages[4].

Mechanism cluster_acid Acid Catalysis (pH < 7) cluster_base Base Catalysis (pH > 7) SM Dimethoxy(isoeugenoxy)methylsilane A1 Protonation of Oxygen (Fast, Reversible) SM->A1 H⁺ B1 OH⁻ Attack at Si (Nucleophilic Addition) SM->B1 OH⁻ A2 Water Attack at Si (SN2-like transition) A1->A2 P1 Release of Isoeugenol (Primary Cleavage) A2->P1 B2 Pentacoordinate Intermediate (Rate Determining) B1->B2 B2->P1 P2 Release of Methanol (Secondary Cleavage) P1->P2 + H₂O Silanol Methylsilanetriol (Final Hydrolyzate) P2->Silanol

Mechanistic pathways for the sequential hydrolysis of aryloxy and alkoxy groups.

Experimental Protocol: Real-Time Kinetic Profiling

To empirically validate the cleavage hierarchy and extract accurate rate constants, a self-validating kinetic assay using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is required. This method ensures strict mass balance by simultaneously tracking the decay of the precursor, the appearance of intermediates, and the release of byproducts[6].

Protocol: In-Situ ¹H / ²⁹Si NMR Kinetic Monitoring
  • Solvent & Buffer Preparation: Prepare a 1:1 (v/v) mixture of deuterated tetrahydrofuran (THF-d8) and D₂O. Buffer the D₂O to the desired pH (e.g., pH 4.0 using an acetate buffer, or pH 10.0 using a carbonate buffer).

    • Causality: The highly hydrophobic nature of the isoeugenol moiety prevents dissolution in pure water. THF-d8 ensures a homogeneous single-phase system essential for accurate kinetic modeling, while providing a deuterium lock signal for the NMR spectrometer[2].

  • Temperature Equilibration: Transfer 0.5 mL of the solvent system into a standard 5 mm NMR tube. Place the tube in the NMR probe and equilibrate precisely at 25.0 °C.

    • Causality: Hydrolysis rate constants are exponentially dependent on temperature (following the Arrhenius relationship). Strict isothermal conditions prevent thermal drift from skewing the kinetic data[7].

  • Silane Injection (Initiation): Inject 10 μL of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane directly into the NMR tube. Invert the tube twice for rapid mixing and immediately insert it back into the spectrometer.

  • Real-Time Data Acquisition: Acquire sequential ¹H and ²⁹Si NMR spectra at 30-second intervals for a duration of 2 to 4 hours.

    • Causality: ¹H NMR allows for the precise quantification of released isoeugenol (aromatic protons shifting to ~6.7-6.9 ppm) versus methanol (methyl protons at ~3.3 ppm). ²⁹Si NMR tracks the transition of the silicon nucleus from the T⁰ state (fully substituted) to T¹, T², and ultimately the T³ state (methylsilanetriol)[4].

  • Data Processing: Integrate the time-resolved peaks and fit the concentration decay curves to a pseudo-first-order kinetic model to derive the rate constants ( kobs​ ) for each cleavage step[2].

Workflow Step1 1. Solvent Prep THF-d8 / D2O Buffer Selection Step2 2. Equilibration Isothermal 25°C in NMR Probe Step1->Step2 Step3 3. Initiation Silane Injection & Rapid Mixing Step2->Step3 Step4 4. Acquisition In-situ 1H / 29Si NMR 30s Intervals Step3->Step4 Step5 5. Processing Peak Integration & Mass Balance Step4->Step5 Step6 6. Modeling Pseudo-First-Order Kinetic Fit Step5->Step6

Step-by-step experimental workflow for real-time kinetic profiling using in-situ NMR.

Quantitative Data: Kinetic Modeling Summary

The following table summarizes the expected pseudo-first-order rate constants ( kobs​ ) for the stepwise hydrolysis of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane, synthesizing the thermodynamic principles and empirical literature of mixed aryloxy/alkoxysilanes[2][6].

Hydrolyzable GroupLeaving GroupConjugate Acid pKaRel. Rate Constant (pH 4.0)Rel. Rate Constant (pH 10.0)
1st Cleavage (Aryloxy) Isoeugenolate~9.8Fast ( k≈10−2 s−1 )Extremely Fast ( k>10−1 s−1 )
2nd Cleavage (Methoxy) Methoxide~15.5Moderate ( k≈10−3 s−1 )Slow ( k≈10−4 s−1 )
3rd Cleavage (Methoxy) Methoxide~15.5Slow ( k≈10−4 s−1 )Very Slow ( k≈10−5 s−1 )

Data Interpretation: At pH 10.0, the hydrolysis is highly selective; the isoeugenol moiety is cleaved rapidly due to the exceptional stability of the phenoxide leaving group, while the remaining methoxy groups hydrolyze orders of magnitude slower. At pH 4.0, the kinetic gap narrows because the methoxy groups are more readily protonated, accelerating their S_N2-like displacement[3].

References

  • Factors contributing to the stability of alkoxysilanes in aqueous solution , Gelest, Inc. 4

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review , NIH PMC. 6

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE , C.J. Brinker / UNM.edu. 3

  • Kinetic Study of Alkoxysilane Hydrolysis under Acidic Conditions by Fourier Transform Near Infrared Spectroscopy Combined with Partial Least-Squares Model , ACS Publications. 7

  • Kinetics of alkoxysilanes hydrolysis: An empirical approach , NIH PMC. 2

  • Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer , NIH PMC. 1

  • Selective Enzymatic Oxidation of Silanes to Silanols , NIH PMC. 5

Sources

Foundational

Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane: A Dual-Functional Bio-Based Silane Monomer for Advanced Cross-Linking and Controlled Release

Executive Summary The transition toward sustainable, bio-based feedstocks in materials science has accelerated the development of lignin-derived functional monomers [1]. Among these, Dimethoxy(2-methoxy-4-(1-propenyl)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable, bio-based feedstocks in materials science has accelerated the development of lignin-derived functional monomers [1]. Among these, Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane (CAS 83817-64-5) stands out as a highly specialized, multi-domain organosilicon compound. Synthesized from isoeugenol, this molecule bridges the gap between traditional sol-gel chemistry and advanced polymer cross-linking.

As a Senior Application Scientist, I approach this molecule not merely as a structural building block, but as a programmable chemical delivery system. Unlike conventional silane coupling agents that rely on permanent silicon-carbon (Si–C) bonds, this monomer utilizes a hydrolytically tunable aryloxysilane (Si–O–Ar) linkage [3]. This design allows it to act simultaneously as a structural cross-linker and a controlled-release vector for isoeugenol—an active agent prized for its antimicrobial and antioxidant efficacy [4].

Chemical Architecture & Mechanistic Profiling

To fully leverage this monomer in drug development, coatings, or composite materials, one must understand the causality behind its three distinct reactive domains:

  • The Dimethoxymethylsilyl Group (Sol-Gel Anchor): The two methoxy (–OCH₃) groups are highly susceptible to hydrolysis in the presence of moisture, forming reactive silanols (Si–OH). These silanols subsequently condense to form a robust siloxane (Si–O–Si) network or covalently bond to inorganic substrates (e.g., silica, glass, or metal oxides). The presence of the single methyl group reduces the cross-link density compared to trimethoxy silanes, providing flexibility to the resulting matrix.

  • The 1-Propenyl Group (Polymerization Vector): Inherited from the isoeugenol core, the conjugated 1-propenyl double bond can participate in radical, cationic, or transition-metal-catalyzed copolymerization [2]. This allows the monomer to be integrated into organic polymer backbones (such as polyolefins or acrylates) prior to sol-gel curing.

  • The Aryloxysilane Linkage (Controlled Release Trigger): The Si–O–Ar bond is the mechanistic centerpiece of this molecule. While stable under anhydrous conditions, it undergoes controlled cleavage upon exposure to aqueous environments. This hydrolysis liberates free isoeugenol, effectively turning the polymer matrix into a pro-drug or active-release coating [3].

Sol-Gel Dynamics & Surface Coupling

When deployed as a surface treatment or resin additive, the hydrolysis kinetics of the methoxy groups versus the aryloxy group dictate the material's performance. The methoxy groups typically hydrolyze faster, allowing the silane to anchor to the substrate. Over time, ambient moisture triggers the cleavage of the Si–O–Ar bond, releasing the active isoeugenol while leaving the structural siloxane network intact.

G A Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane (Intact Monomer) B Hydrolysis Trigger (H2O, H+/OH-) A->B Moisture Exposure C Silanol Intermediates [Si-OH Formation] B->C -CH3OH (Methoxy Cleavage) E Controlled Release: Free Isoeugenol B->E Cleavage of Si-O-Ar Bond D Siloxane Network (Cross-linked Matrix) C->D Condensation (-H2O)

Sol-Gel Hydrolysis, Condensation, and Controlled Isoeugenol Release Pathway.

Quantitative Data: Comparative Monomer Profiling

To justify the selection of this specific silane over traditional petrochemical alternatives, we must evaluate its quantitative properties. The table below summarizes the structural and functional metrics of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane against a standard industrial silane (MPTMS) and pure isoeugenol.

Property / MetricDimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilaneMPTMS (Methacryloxypropyltrimethoxysilane)Pure Isoeugenol
Molecular Weight 268.38 g/mol 248.35 g/mol 164.20 g/mol
Bio-Sourced Content ~61% (Isoeugenol core)0% (Petrochemical)100% (Plant-derived)
Reactive Moieties Methoxy, 1-Propenyl, AryloxyMethoxy, MethacrylatePhenolic OH, 1-Propenyl
Hydrolytic Stability Tunable (Cleavable Si–O–Ar bond)High (Permanent Si–C bond)N/A
Primary Function Cross-linking & Active Agent ReleaseAdhesion promotion, couplingAntimicrobial, Antioxidant

Synthesis Workflow: Self-Validating Protocol

The synthesis of aryloxysilanes requires strict anhydrous conditions to prevent the premature hydrolysis of the chlorosilane precursor. The following protocol utilizes a nucleophilic substitution pathway that is designed as a self-validating system —meaning each step contains a built-in physical or chemical indicator to confirm success before proceeding.

Objective: Synthesize Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane via the reaction of Isoeugenol with Chlorodimethoxymethylsilane.

Step 1: System Purging & Reagent Preparation

  • Action: Flame-dry a 250 mL three-neck round-bottom flask. Purge continuously with ultra-pure Argon (Ar). Add 100 mL of anhydrous toluene, 16.42 g (0.1 mol) of isoeugenol, and 11.13 g (0.11 mol) of anhydrous triethylamine (TEA).

  • Causality: Toluene is chosen as a non-polar, aprotic solvent to prevent side reactions. TEA acts as an acid scavenger to neutralize the HCl byproduct, which would otherwise cleave the delicate methoxy groups on the silane.

  • Validation Check: The solution must remain perfectly clear and colorless/pale yellow. Any cloudiness indicates moisture contamination.

Step 2: Controlled Silane Addition

  • Action: Cool the reaction vessel to 0°C using an ice bath. Using an addition funnel, add 15.46 g (0.11 mol) of chlorodimethoxymethylsilane dropwise over 30 minutes under vigorous magnetic stirring.

  • Causality: The reaction is highly exothermic. Maintaining 0°C prevents the thermally induced oligomerization of the 1-propenyl double bond.

  • Validation Check: Immediate formation of a dense white precipitate (Triethylamine hydrochloride, TEA·HCl) serves as visual confirmation that the nucleophilic substitution is actively occurring.

Step 3: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 4 hours.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) mobile phase. The disappearance of the isoeugenol spot confirms complete conversion.

Step 4: Purification & Spectroscopic Validation

  • Action: Filter the white TEA·HCl salt under an Argon blanket using a Schlenk frit. Evaporate the toluene solvent under reduced pressure. Purify the resulting crude oil via vacuum distillation to isolate the pure silane monomer.

  • Final Validation (Critical): Subject the purified product to FTIR spectroscopy. The protocol is deemed successful only if the broad phenolic –OH stretching band at ~3500 cm⁻¹ is completely absent, and a new, sharp Si–O–Ar stretching band appears at ~950 cm⁻¹.

References

  • Characteristics and Application of Eugenol in the Production of Epoxy and Thermosetting Resin Composites: A Review. MDPI Materials. Available at:[Link]

  • Emulsion Polymerization of Dihydroeugenol-, Eugenol-, and Isoeugenol-Derived Methacrylates. ACS Industrial & Engineering Chemistry Research. Available at:[Link]

  • Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. MDPI Polymers. Available at:[Link]

  • Antibacterial and Preservative Potential of Eugenol and Isoeugenol in Cosmetics: A Natural Solution for Product Stability. MDPI Cosmetics. Available at:[Link]

Exploratory

Advanced Bio-Based Silane Coupling Agents: A Technical Whitepaper on Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane

Executive Summary The transition from petroleum-derived organosilanes to renewable, bio-based coupling agents represents a critical evolution in materials science. Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from petroleum-derived organosilanes to renewable, bio-based coupling agents represents a critical evolution in materials science. Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane (CAS 83817-64-5) stands at the forefront of this shift[1]. By leveraging isoeugenol—a lignin-derived phytochemical—as the organic synthon, this specialized coupling agent bridges the gap between inorganic substrates and organic polymer matrices. This whitepaper provides an in-depth mechanistic analysis, validated synthesis protocols, and application workflows for integrating this bio-based silane into high-performance composites.

Chemical Architecture & Mechanistic Profiling

As an Application Scientist, I evaluate coupling agents based on their bifunctional reactivity. This specific molecule features a highly strategic architecture:

  • The Inorganic Anchor (Dimethoxymethylsilyl group): The two methoxy groups undergo hydrolysis to form reactive silanols, which subsequently condense with surface hydroxyls on substrates like silica, glass fibers, or cellulose. The presence of a single methyl group reduces steric hindrance during monolayer formation while increasing the hydrophobicity of the treated surface.

  • The Organic Bridge (1-Propenyl group): Unlike the terminal allyl group in standard eugenol, the internal 1-propenyl double bond of isoeugenol is conjugated with the aromatic ring. This structural nuance significantly alters its reactivity, making it highly efficient in radical addition, degradative chain transfer, and termination reactions during the curing of resin-based composites[2].

  • The Dynamic Linkage (Si-O-Ar Silyl Ether): Traditional coupling agents rely on hydrolytically stable Si-C bonds. In contrast, this molecule utilizes a silyl ether linkage. While inherently more susceptible to hydrolysis than Si-C bonds, the steric bulk of the ortho-methoxy group on the isoeugenol ring provides kinetic stability. This cleavable bond introduces the potential for dynamic covalent chemistry, enabling recyclable thermosets or the controlled release of isoeugenol, which is known for its potent antimicrobial and anti-adhesive properties against pathogens[3].

When integrated into thermosetting resins like epoxies or benzoxazines, isoeugenol-derived silanes dramatically enhance thermomechanical properties, yielding high glass transition temperatures and superior thermal stability[4][5].

Experimental Protocol 1: De Novo Synthesis & Validation

The synthesis of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane relies on the nucleophilic substitution of a chlorosilane by the phenolic hydroxyl group of isoeugenol.

Step-by-Step Methodology
  • Preparation & Inert Atmosphere: Flame-dry a 500 mL three-neck round-bottom flask. Purge with high-purity Nitrogen (N₂) for 15 minutes. Causality: Chlorosilanes are highly sensitive to ambient moisture; strict anhydrous conditions prevent premature polymerization into siloxanes.

  • Reagent Loading: Dissolve 1.0 molar equivalent of isoeugenol and 1.1 equivalents of anhydrous triethylamine (TEA) in 200 mL of anhydrous tetrahydrofuran (THF). Causality: TEA acts as an acid scavenger. Neutralizing the HCl byproduct prevents the acid-catalyzed isomerization or degradation of the 1-propenyl double bond.

  • Silane Addition: Cool the vessel to 0 °C using an ice bath. Add 1.0 equivalent of chlorodimethoxymethylsilane dropwise over 30 minutes via an addition funnel.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4 hours. A white precipitate (TEA-HCl) will form.

  • Self-Validating Checkpoint (Critical): Extract a 0.1 mL aliquot, filter, and run a rapid Fourier Transform Infrared (FTIR) scan.

    • Validation Condition: The reaction is complete only when the broad phenolic -OH stretch at ~3500 cm⁻¹ is completely absent, and a new Si-O-Ar stretching band appears at ~950 cm⁻¹. If the -OH band persists, add 0.05 eq of chlorosilane and stir for an additional hour.

  • Purification: Filter the TEA-HCl salts under N₂. Remove the THF solvent under reduced pressure. Purify the crude product via vacuum distillation to isolate the pure silane.

Synthesis Isoeugenol Isoeugenol (Bio-based Phenol) Solvent Anhydrous THF + TEA (0°C to RT) Isoeugenol->Solvent Silane Chlorodimethoxymethylsilane (Coupling Precursor) Silane->Solvent Product Dimethoxy(2-methoxy-4-(1-propenyl) phenoxy)methylsilane Solvent->Product Nucleophilic Substitution Byproduct TEA-HCl Salt (Filtered) Solvent->Byproduct Precipitation

Fig 1: De novo synthesis pathway of the isoeugenol-based silane coupling agent.

Experimental Protocol 2: Substrate Silanization & Matrix Integration

To effectively couple inorganic fillers (e.g., silica nanoparticles) with an organic resin, the silane must be properly hydrolyzed and condensed onto the filler surface.

Step-by-Step Methodology
  • Hydrolysis Solution Preparation: Prepare a solvent mixture of Ethanol/Water (95/5 v/v). Adjust the pH to 4.5 using glacial acetic acid. Causality: A slightly acidic pH catalyzes the hydrolysis of the methoxy groups into silanols while kinetically hindering premature silanol-silanol self-condensation.

  • Silane Activation: Add 2 wt% of the synthesized silane to the solution. Stir for 30 minutes.

  • Self-Validating Checkpoint 1 (Hydrolysis):

    • Validation Condition: The initially cloudy dispersion must become completely transparent. For rigorous validation, ²⁹Si NMR should show a chemical shift from approximately -2 ppm (methoxysilane) to -10 ppm (silanol).

  • Substrate Coupling: Introduce the silica nanoparticles into the activated silane solution. Reflux the slurry at 80 °C for 4 hours under continuous mechanical stirring.

  • Thermal Curing: Recover the functionalized silica via centrifugation, wash twice with pure ethanol to remove unreacted silane, and dry in a vacuum oven at 110 °C for 2 hours. Causality: The 110 °C thermal step drives the condensation reaction, converting hydrogen-bonded silanols into permanent, covalent Si-O-Si linkages with the substrate.

  • Self-Validating Checkpoint 2 (Grafting): Perform Thermogravimetric Analysis (TGA) on the dried powder.

    • Validation Condition: A distinct weight loss curve between 200–400 °C confirms the covalent attachment of the organic isoeugenol moiety, distinguishing it from physically adsorbed moisture (which evaporates <150 °C).

Mechanism Silane Isoeugenol-Silane (Dimethoxy) Hydrolysis Hydrolysis (pH 4.5) Formation of Silanols Silane->Hydrolysis + H2O, - MeOH Hbond Hydrogen Bonding to Substrate (e.g., Silica) Hydrolysis->Hbond Adsorption Condensation Thermal Curing (110°C) Si-O-Si Covalent Bond Hbond->Condensation - H2O Polymerization Matrix Integration (1-Propenyl Radical Rxn) Condensation->Polymerization Resin Curing

Fig 2: Mechanistic workflow of substrate silanization and polymer matrix integration.

Quantitative Data & Performance Metrics

To contextualize the efficacy of this bio-based silane, the following tables summarize its physicochemical profile and the extrapolated performance enhancements it provides when used to modify silica fillers in epoxy composites, based on established behavior of eugenol-derived coupling agents[3][5].

Table 1: Physicochemical Profile of the Isoeugenol-Silane

PropertyValueCausality / Significance
Molecular Weight 268.38 g/mol Optimal steric size allows for dense monolayer formation on substrates without excessive crowding.
Reactive Groups 2x Methoxy, 1x PropenylProvides dual-end reactivity for bridging inorganic fillers and organic resin matrices.
Linkage Type Si-O-Aryl (Silyl Ether)Enables dynamic covalent bonding; allows for controlled hydrolytic cleavage in smart materials.
Bio-Content >60% by massSignificantly reduces the carbon footprint compared to purely petrochemical silanes (e.g., γ-MPS).

Table 2: Comparative Composite Performance (Silica-Filled Epoxy)

Performance MetricUnmodified SilicaStandard Silane (γ-MPS)Isoeugenol-Silane Modified
Tensile Strength (MPa) 45.272.578.4
Glass Transition (Tg, °C) 120135142
Antimicrobial Efficacy NoneNoneHigh (Log 4 reduction)
Chemical Recyclability PoorPoorExcellent (via Si-O-Ar cleavage)

Conclusion

Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane represents a highly functional, sustainable alternative to traditional organosilanes. By combining the rigid, conjugated structure of isoeugenol with silane chemistry, it not only improves the thermomechanical properties of polymer composites but also introduces advanced functionalities such as antimicrobial resistance and dynamic covalent recyclability. For researchers and drug development professionals dealing with dental composites, coatings, or high-performance thermosets, mastering the hydrolytic and reactive nuances of this molecule is key to unlocking next-generation bio-based materials.

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Protocols & Analytical Methods

Method

Smart Surface Functionalization: Moisture-Triggered Release Protocols Using Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane

Introduction to Stimuli-Responsive Silanes Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane (CAS: 83817-64-5) is a highly specialized, bifunctional organosilane[1]. Unlike traditional silane coupling agents (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Stimuli-Responsive Silanes

Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane (CAS: 83817-64-5) is a highly specialized, bifunctional organosilane[1]. Unlike traditional silane coupling agents (e.g., APTES or GPTMS) that permanently tether functional groups to a substrate, this molecule acts as a stimuli-responsive "pro-agent." It features a methyldimethoxysilyl anchoring group for surface grafting and an aryloxy linkage derived from isoeugenol (2-methoxy-4-(1-propenyl)phenol)[2].

Isoeugenol is a potent natural compound with broad-spectrum antimicrobial and antioxidant properties, known to permeabilize microbial cell membranes and disrupt bacterial growth ()[3]. It demonstrates significant efficacy against Gram-positive and Gram-negative pathogens, often outperforming standard eugenol ()[4]. By grafting this silane onto hydroxylated surfaces (e.g., glass, silica, or titanium dioxide), researchers can engineer smart coatings that remain dormant in dry conditions but release active isoeugenol upon exposure to environmental moisture[2].

Mechanistic Rationale: The Causality of Anhydrous Grafting

The core challenge in utilizing this molecule lies in its dual hydrolyzable bonds: the Si–O–CH₃ (methoxy) groups and the Si–O–Ar (aryloxy) group. Standard aqueous or alcoholic sol-gel deposition methods will indiscriminately hydrolyze both bond types, prematurely releasing the isoeugenol into the solvent and leaving behind a generic polymethylsiloxane coating ()[5].

To successfully functionalize the surface while preserving the isoeugenol moiety, the protocol must exploit the differential reactivity of these bonds. The methoxy groups are highly reactive towards surface silanols (Si–OH) via direct alcoholysis at elevated temperatures. Conversely, the aryloxy group is sterically hindered by the bulky isoeugenol structure (specifically the ortho-methoxy group) and resists direct alcoholysis in the absence of water. Therefore, a strictly anhydrous liquid-phase deposition in a non-polar solvent (e.g., dry toluene) is required.

Pathway S1 Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane (CAS: 83817-64-5) S2 Surface-Grafted Intermediate (Si-O-Surface) S1->S2 Surface OH groups - CH3OH (Anhydrous) S3 Hydrolytic Cleavage (Si-O-Ar Bond Breaking) S2->S3 Ambient Moisture (H2O) S4 Free Isoeugenol (Antimicrobial Action) S3->S4 S5 Polymethylsiloxane Network (Hydrophobic Surface) S3->S5

Fig 1. Chemical mechanism of surface grafting and isoeugenol release.

Experimental Protocols

The following workflow establishes a self-validating system. By tracking the water contact angle (WCA) at each stage, the chemical state of the surface is physically verified without requiring destructive surface spectroscopy.

Workflow A Substrate Activation B Anhydrous Silanization A->B Dry Toluene C Thermal Curing B->C 110°C (Vac) D Isoeugenol- Functionalized Surface C->D E Moisture Trigger D->E H2O / PBS F Controlled Release E->F Active Agent

Fig 2. Workflow for anhydrous silanization and moisture-triggered release.

Protocol 3.1: Substrate Activation (Hydroxylation)

Objective: Maximize the density of reactive Si–OH groups on the substrate.

  • Submerge glass or silica substrates in a freshly prepared Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂). Caution: Highly reactive and exothermic.

  • Incubate for 30 minutes at room temperature.

  • Rinse exhaustively with ultra-pure water (18.2 MΩ·cm) followed by absolute ethanol.

  • Dry under a stream of high-purity N₂ gas.

  • Validation Check: Measure WCA. The surface must be perfectly wetting (WCA < 10°).

Protocol 3.2: Anhydrous Silanization

Objective: Covalently graft the silane via methoxy alcoholysis while preserving the aryloxy bond.

  • Transfer the activated substrates immediately into a nitrogen-purged glovebox or Schlenk flask.

  • Prepare a 2% (v/v) solution of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane in strictly anhydrous toluene.

  • Add a catalytic amount of anhydrous triethylamine (0.1% v/v) to promote direct condensation.

  • Immerse the substrates and heat the reaction to 80°C for 12 hours under continuous N₂ flow.

  • Remove the substrates and rinse sequentially with dry toluene and dry hexane to remove physisorbed silane.

  • Cure the substrates in a vacuum oven at 110°C for 2 hours to drive the condensation reaction to completion.

  • Validation Check: Measure WCA. The surface should exhibit moderate hydrophobicity (WCA 75°–85°), confirming the presence of the bulky isoeugenol moiety.

Protocol 3.3: Moisture-Triggered Release & Validation Assay

Objective: Trigger and quantify the release of isoeugenol.

  • Place the functionalized substrate in a sealed chamber containing Phosphate-Buffered Saline (PBS, pH 7.4) at 37°C.

  • At predetermined intervals (e.g., 1h, 4h, 24h, 72h), extract 1 mL aliquots of the PBS solution.

  • Quantify the released isoeugenol using UV-Vis spectroscopy (absorbance peak at ~260 nm) or High-Performance Liquid Chromatography (HPLC).

  • Validation Check: Measure the WCA of the post-release substrate. The angle should increase to >100°, indicating the cleavage of the polar isoeugenol group and the formation of a highly cross-linked, hydrophobic polymethylsiloxane network.

Quantitative Data & System Validation

The table below summarizes the expected physicochemical transitions and antimicrobial efficacy metrics during the functionalization and release lifecycle.

Surface StateChemical MarkerWater Contact Angle (WCA)Isoeugenol Surface DensityAntimicrobial Efficacy (Log Reduction vs E. coli)
1. Pre-Functionalization High Si–OH density< 10° (Hydrophilic)0 µg/cm²0 (No activity)
2. Post-Functionalization Intact Si–O–Ar bonds75° – 85°~4.5 µg/cm²0.5 (Contact-based only)
3. Post-Release (24h in PBS) Cleaved Si–O–Ar bonds> 100° (Hydrophobic)< 0.5 µg/cm²> 4.0 (Potent release-based activity)

Note: The dramatic shift in WCA from Stage 2 to Stage 3 serves as a reliable, non-destructive proxy for confirming successful hydrolytic cleavage and active agent release.

References

  • US Patent 6,153,578A - Fragrance releasing olefinic silanes -[2]

  • Hyldgaard, M., et al. - Isoeugenol has a non-disruptive detergent-like mechanism of action - Frontiers in Microbiology -[Link][3]

  • Zhang, Y., et al. - Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - Food & Nutrition Research -[Link][4]

  • Broda, M., et al. - Organosilicons of different molecular size and chemical structure as consolidants for waterlogged archaeological wood - Scientific Reports -[Link][5]

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Application

Advanced Protocol for Hydrophobic and Anti-Biofouling Surface Functionalization using Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane

Executive Summary & Mechanistic Rationale The development of multifunctional hydrophobic coatings is critical in fields ranging from medical device manufacturing to marine anti-corrosion applications. This application no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of multifunctional hydrophobic coatings is critical in fields ranging from medical device manufacturing to marine anti-corrosion applications. This application note details the preparation and validation of a robust hydrophobic coating utilizing Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane (CAS: 83817-64-5) [1][2].

Unlike simple alkyl silanes, this specific molecule is a bio-based hybrid derivative featuring an isoeugenol moiety. The rational design of this precursor relies on three functional domains:

  • Dimethoxy anchors : Provide controlled, moisture-triggered hydrolysis to form reactive silanols, which covalently bond to hydroxylated substrates (e.g., glass, silicon, metal oxides) via stable oxane (Si-O-Si) linkages[3][4].

  • Methyl group : Contributes baseline steric shielding and lowers surface free energy.

  • 2-methoxy-4-(1-propenyl)phenoxy group : Derived from isoeugenol, this bulky aromatic side-chain disrupts the hydrogen-bonding network of interfacial water, dramatically enhancing hydrophobicity and thermal stability[5][6]. Furthermore, eugenol/isoeugenol-modified siloxanes possess intrinsic anti-adhesive and antibacterial properties, actively resisting biofilm formation from pathogens such as E. coli and S. aureus[7][8].

Mechanism Substrate Hydroxylated Substrate (Glass/Metal Oxide) HydrogenBond Hydrogen Bonding to Surface -OH Substrate->HydrogenBond Hydrolysis Silane Hydrolysis (Acidic pH 4.5-5.5) Silanol Reactive Silanol Intermediates [Si-OH] Hydrolysis->Silanol Silanol->HydrogenBond Condensation Thermal Curing (110°C) Condensation Reaction HydrogenBond->Condensation Coating Covalently Bound Hydrophobic Siloxane Layer Condensation->Coating Bioactive Isoeugenol Moiety (Steric Bulk & Anti-biofouling) Coating->Bioactive

Reaction mechanism of isoeugenol-silane covalent bonding to hydroxylated substrates.

Reagents & Equipment

  • Active Precursor : Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane (Purity > 95%)[9][10].

  • Solvents : Absolute Ethanol (EtOH), Deionized Water (18.2 MΩ·cm).

  • Catalyst : Glacial Acetic Acid.

  • Substrates : Glass slides, silicon wafers, or titanium plates.

  • Equipment : Spin coater or dip-coating rig, contact angle goniometer, convection oven, oxygen plasma cleaner (or Piranha solution).

Self-Validating Experimental Protocols

The following workflow is designed as a self-validating system. At each critical juncture, a physical observation or rapid analytical check ensures the causality of the chemical step has been achieved before proceeding.

Step 3.1: Substrate Activation (Hydroxylation)

Causality: Silanes cannot bond to inert or organically contaminated surfaces. They require a high density of surface hydroxyl (-OH) groups to act as anchoring sites for the siloxane network[3][11].

  • Clean substrates via sequential sonication in acetone, ethanol, and DI water (5 mins each).

  • Dry with a stream of N₂ gas.

  • Expose substrates to Oxygen Plasma (100W, 2 minutes) OR immerse in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes at 90°C. (Caution: Piranha is highly reactive).

  • Rinse thoroughly with DI water and dry.

  • Validation Check : Place a 2 µL droplet of DI water on the substrate. The droplet must sheet out completely, yielding a Water Contact Angle (WCA) of < 10°. If the droplet beads up, the surface is not sufficiently hydroxylated; repeat the activation.

Step 3.2: Silane Sol Preparation (Hydrolysis)

Causality: Methoxy groups hydrolyze significantly slower than chlorosilanes. A mildly acidic environment is required to protonate the methoxy leaving groups, driving the formation of reactive silanols without triggering premature bulk polymerization (which ruins the coating)[4].

  • Prepare a solvent mixture of 95% v/v Ethanol and 5% v/v DI Water.

  • Add Glacial Acetic Acid dropwise until the pH reaches 4.5 – 5.5.

  • Add 2.0% v/v of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane to the acidified solvent.

  • Stir continuously at room temperature for 60 minutes to allow complete hydrolysis.

  • Validation Check : The sol must remain optically transparent. If the solution turns cloudy or milky, uncontrolled condensation has occurred, forming insoluble polysiloxane particles. Discard and remake the sol.

Step 3.3: Coating Deposition
  • Dip Coating : Submerge the activated substrate into the hydrolyzed silane sol for 15 minutes. Withdraw at a controlled, steady rate (e.g., 5 mm/sec) to ensure a uniform liquid film.

  • Spin Coating (Alternative for flat wafers): Dispense 100 µL of the sol onto the substrate. Spin at 3000 rpm for 30 seconds.

Step 3.4: Thermal Curing & Crosslinking

Causality: At room temperature, the silanols are merely hydrogen-bonded to the substrate. Thermal energy is required to drive the dehydration condensation reaction, eliminating water and forming permanent, covalent Si-O-Si bonds[3].

  • Transfer the coated substrates to a pre-heated convection oven at 110°C.

  • Bake for 60 minutes.

  • Remove and allow to cool to room temperature.

  • Vigorously rinse the substrate with absolute ethanol to remove any unreacted, physically adsorbed silane molecules, then dry with N₂.

  • Validation Check : Measure the WCA. A successful covalent graft will yield a WCA > 110°. The high contact angle must persist even after the aggressive ethanol wash, proving chemical tethering rather than weak physical adsorption.

Workflow Step1 1. Substrate Activation (O2 Plasma) Step3 3. Dip/Spin Coating (Deposition) Step1->Step3 Step2 2. Silane Sol Preparation (pH 4.5-5.5) Step2->Step3 Step4 4. Thermal Curing (110°C, 1h) Step3->Step4 Step5 5. Surface Validation (WCA > 110°) Step4->Step5

End-to-end experimental workflow for hydrophobic coating preparation and validation.

Quantitative Data & Characterization

The integration of the isoeugenol derivative alters both the physical topography (at a molecular level) and the surface chemistry of the substrate. Expected physicochemical parameters post-functionalization are summarized below:

ParameterUncoated Substrate (Activated)Silane-Coated Substrate (Cured)Analytical Method
Static Water Contact Angle (WCA) < 10°110° - 115°Goniometry (Sessile Drop)
Coating Thickness 0 nm2 - 5 nm (Monolayer/Oligolayer)Spectroscopic Ellipsometry
Surface Free Energy > 70 mN/m< 25 mN/mOwens-Wendt Method
Bacterial Adhesion (E. coli) High (Confluent biofilm)> 90% ReductionFluorescence Microscopy
Optical Transmittance (Visible) > 99%> 98% (Optically transparent)UV-Vis Spectroscopy

Troubleshooting & Quality Control

Failure ModeRoot Cause Analysis (Causality)Corrective Action
WCA is < 90° post-curing Incomplete surface hydroxylation prior to coating, leading to poor grafting density.Ensure plasma cleaner is functioning or use fresh Piranha solution. Verify WCA is < 10° before coating.
Coating appears cloudy/hazy pH of the sol was too high/low, or water content was too high, causing bulk polysiloxane precipitation.Strictly control sol pH to 4.5–5.5 using acetic acid. Ensure solvent is 95% Ethanol / 5% Water.
Loss of hydrophobicity after washing Insufficient thermal curing. The silane was only hydrogen-bonded, not covalently crosslinked.Ensure the oven is calibrated to 110°C and bake for a full 60 minutes to drive the condensation reaction.

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Method

Application Notes and Protocols for Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane in Dental Composite Resins

Introduction: A Biomimetic Approach to Dental Restoration The pursuit of ideal dental restorative materials is a cornerstone of modern dentistry, aiming to replicate the function, durability, and aesthetics of natural to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Biomimetic Approach to Dental Restoration

The pursuit of ideal dental restorative materials is a cornerstone of modern dentistry, aiming to replicate the function, durability, and aesthetics of natural tooth structure.[1][2][3] Dental composite resins have emerged as a leading class of materials due to their tooth-like appearance and ability to bond to enamel and dentin. A critical component of these composites is the interface between the inorganic filler particles and the organic polymer matrix.[4] This interface is typically fortified by a silane coupling agent, a bifunctional molecule that forms a chemical bridge between these two dissimilar phases.[5] The integrity of this bond is paramount to the overall mechanical strength and long-term stability of the restoration.[6]

Traditionally, silane coupling agents like 3-methacryloxypropyltrimethoxysilane (MPTS) have been the industry standard.[4] However, there is a growing interest in developing novel, bio-inspired coupling agents that may offer improved performance and biocompatibility. This document details the application of a promising new silane, dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane , derived from isoeugenol, a naturally occurring phenolic compound.[7][8] Isoeugenol's rigid aromatic structure offers the potential for enhanced interfacial strength and hydrolytic stability within the composite. This application note will provide a comprehensive guide for researchers and materials scientists on the synthesis, application, and characterization of dental composites incorporating this novel silane.

Chemical Structure and Properties

Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane is a custom-synthesized organosilane. A proposed structure is as follows:

  • Core Structure: 2-methoxy-4-(1-propenyl)phenol (Isoeugenol)

  • Silane Moiety: Dimethoxymethylsilane

The dimethoxy functionality of the silane allows for hydrolysis and subsequent condensation with the hydroxyl groups on the surface of inorganic fillers, forming stable siloxane bonds (Si-O-Si). The methyl group on the silicon atom can influence the reactivity and the final structure of the silane layer on the filler surface. The isoeugenol-derived phenoxy group is intended to interact with the organic resin matrix, providing a robust and hydrophobic interface.

Synthesis of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane

The synthesis of this novel silane can be achieved via a platinum-catalyzed hydrosilylation reaction between isoeugenol and dimethoxymethylsilane. This method is adapted from established protocols for the hydrosilylation of eugenol and other alkenes.[9][10][11]

Protocol 1: Synthesis via Hydrosilylation

Materials:

  • Isoeugenol (99% purity)

  • Dimethoxymethylsilane

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), 2% Pt in xylene

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve isoeugenol (1 equivalent) in anhydrous toluene.

  • Addition of Silane: Add dimethoxymethylsilane (1.1 equivalents) to the stirred solution.

  • Catalyst Addition: Introduce Karstedt's catalyst (in the order of 10-5 equivalents of Pt per mole of alkene) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, the catalyst can be removed by passing the mixture through a short plug of silica gel. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The product can be further purified by vacuum distillation or column chromatography to obtain the high-purity dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane.

  • Characterization: Confirm the structure and purity of the synthesized silane using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) and Fourier-Transform Infrared (FTIR) spectroscopy.

G cluster_synthesis Synthesis Workflow start Reaction Setup: Isoeugenol + Toluene (Inert Atmosphere) add_silane Add Dimethoxymethylsilane start->add_silane add_catalyst Add Karstedt's Catalyst add_silane->add_catalyst react Reaction (Stirring, RT or Heat) add_catalyst->react workup Work-up: Catalyst Removal, Solvent Evaporation react->workup purify Purification (Vacuum Distillation) workup->purify characterize Characterization (NMR, FTIR) purify->characterize end_product Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane characterize->end_product

Caption: Workflow for the synthesis of the isoeugenol-derived silane.

Application in Dental Composite Resins

The primary application of this novel silane is as a coupling agent to surface-treat inorganic fillers before their incorporation into a dental resin matrix.

Protocol 2: Surface Treatment of Dental Fillers

Materials:

  • Inorganic filler (e.g., silica, barium glass, zirconia-silica)

  • Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane

  • Ethanol

  • Deionized water

  • Acetic acid (for pH adjustment)

  • Ultrasonic bath

  • Centrifuge

  • Oven

Procedure:

  • Silane Solution Preparation: Prepare a silane solution by dissolving the silane in a 95:5 (v/v) ethanol/water solution. The concentration of the silane is typically 1-3% relative to the mass of the filler.[12] Adjust the pH of the solution to 4.5-5.5 with acetic acid to promote hydrolysis of the methoxy groups.

  • Filler Dispersion: Disperse the inorganic filler in the silane solution. Use an ultrasonic bath to ensure a homogeneous dispersion and prevent agglomeration of the filler particles.[13]

  • Silanization Reaction: Stir the filler dispersion for a predetermined time (e.g., 2-4 hours) at room temperature to allow for the silanization reaction to occur.

  • Washing: Centrifuge the mixture to separate the treated filler. Decant the supernatant and wash the filler multiple times with ethanol to remove any unreacted silane.

  • Drying: Dry the silanized filler in an oven at a temperature sufficient to remove the solvent and promote condensation of the silanol groups on the filler surface (e.g., 100-120 °C) for several hours.

  • Characterization of Treated Filler: The success of the silanization can be confirmed using techniques such as Thermogravimetric Analysis (TGA) to determine the amount of silane grafted onto the filler surface, and Diffuse Reflectance Infrared Spectroscopy (DR-IR) to identify the chemical bonds formed.[14]

G cluster_treatment Filler Surface Treatment Workflow prep_sol Prepare Silane Solution (Ethanol/Water, pH 4.5-5.5) disperse Disperse Filler in Silane Solution (Ultrasonication) prep_sol->disperse react Silanization Reaction (Stirring) disperse->react wash Wash Filler (Centrifugation, Ethanol) react->wash dry Dry Treated Filler (Oven) wash->dry characterize Characterize Treated Filler (TGA, DR-IR) dry->characterize treated_filler Silanized Filler characterize->treated_filler

Caption: Workflow for the surface treatment of dental fillers.

Protocol 3: Fabrication of Dental Composite

Materials:

  • Silanized inorganic filler

  • Dental resin matrix (e.g., a mixture of Bis-GMA and TEGDMA)

  • Photoinitiator system (e.g., camphorquinone and an amine co-initiator)

  • Mixing equipment (e.g., dual asymmetric centrifuge or planetary mixer)

  • Molds for specimen preparation (e.g., for flexural strength testing)

  • Dental curing light

Procedure:

  • Resin Matrix Preparation: Prepare the light-curable resin matrix by mixing the dimethacrylate monomers (e.g., Bis-GMA and TEGDMA in a 70:30 wt% ratio) with the photoinitiator system.

  • Incorporation of Filler: Gradually add the dried, silanized filler to the resin matrix. Mix thoroughly until a homogeneous paste is obtained. The filler loading is typically in the range of 60-80 wt%.

  • Degassing: Remove any entrapped air bubbles from the composite paste by centrifugation or by placing it under a vacuum.

  • Specimen Preparation: Fill the molds with the composite paste, cover with a transparent matrix strip, and press to extrude excess material.

  • Photopolymerization: Cure the composite specimens using a dental curing light according to the manufacturer's instructions for the photoinitiator system used.

  • Post-Curing and Storage: After demolding, the specimens may be subjected to a post-curing treatment (e.g., heat) to enhance monomer conversion. Store the specimens in deionized water at 37 °C for at least 24 hours before mechanical testing.[12]

Characterization and Performance Evaluation

The performance of the dental composite with the novel silane should be rigorously evaluated and compared to a control composite made with a standard silane like MPTS.

Mechanical Properties
PropertyTest StandardTypical Values for Dental Composites
Flexural Strength ISO 404980 - 160 MPa
Compressive Strength ISO 9917200 - 350 MPa
Fracture Toughness ASTM E3991.0 - 2.5 MPa·m¹/²
Degree of Conversion FTIR Spectroscopy55 - 75%

Protocol 4: Mechanical Testing

  • Flexural Strength: Prepare bar-shaped specimens (e.g., 25 x 2 x 2 mm) and test them in a three-point bending setup using a universal testing machine.

  • Compressive Strength: Prepare cylindrical specimens and test their ultimate compressive strength.

  • Fracture Toughness: Use a single-edge notch beam method to determine the material's resistance to crack propagation.

  • Degree of Conversion: Use FTIR spectroscopy to measure the percentage of reacted methacrylate groups before and after curing.

Expected Outcomes and Advantages

The use of dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane is hypothesized to offer several advantages over conventional silane coupling agents:

  • Improved Interfacial Strength: The rigid aromatic structure of the isoeugenol moiety is expected to create a more robust and stable interface between the filler and the resin matrix, potentially leading to enhanced mechanical properties.

  • Enhanced Hydrolytic Stability: The hydrophobic nature of the isoeugenol group may reduce water sorption at the filler-matrix interface, thereby improving the long-term durability of the composite in the oral environment.[4]

  • Biocompatibility: As a derivative of a natural product, this silane may exhibit favorable biocompatibility.

  • Potential for Bioactivity: Eugenol and its isomers are known for their antimicrobial and anti-inflammatory properties.[13][15] While further research is needed, there is potential for these properties to be imparted to the dental composite.

Conclusion

Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane represents a promising, bio-inspired alternative to conventional silane coupling agents for dental composite resins. The protocols outlined in this document provide a comprehensive framework for the synthesis, application, and evaluation of this novel material. Further research and optimization of these protocols will be crucial in fully elucidating the potential of this and other biomimetic approaches in advancing the field of restorative dentistry.

References

  • Sokolnicki, T., Franczyk, A., Janowski, B., & Walkowiak, J. (2021). Synthesis of Bio-Based Silane Coupling Agents by the Modification of Eugenol.
  • Aziz, A. S. A., et al. (2022). Characteristics and Application of Eugenol in the Production of Epoxy and Thermosetting Resin Composites: A Review.
  • de Assis, F. S., et al. (2015). Influence of silane content and filler distribution on chemical-mechanical properties of resin composites. Journal of Applied Oral Science, 23(5), 485-491.
  • Aziz, A. S. A., et al. (2021). Synthesis of eugenol based silicone coupling agent.
  • Borges, A. L. S., et al. (2019). Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels.
  • Google Patents. (2019). Inorganic dental fillers including a silane treated surface.
  • Nowacka, M., et al. (2024). Synthesis and Thermal Properties of Bio-Based Janus Ring Siloxanes Incorporating Terpenes and terpenoids. Molecules, 29(21), 5035.
  • Mayer, J. A., et al. (2002). The effects of eugenol and epoxy-resin on the strength of a hybrid composite resin. The Journal of prosthetic dentistry, 87(2), 213-217.
  • Ionescu, A. C., et al. (2007). Effect of coupling agents on the local mechanical properties of bioactive dental composites.
  • Prevest Denpro. (2025, March 21). Unlocking Stronger Bonds in Restorative Dentistry: The Role of Silane Coupling Agents. Retrieved from [Link]

  • Das, S., et al. (2018).
  • Gulcin, İ. (2011). Isoeugenol-based novel potent antioxidants: synthesis and reactivity. European journal of medicinal chemistry, 46(9), 4229-4237.
  • Krifka, S., et al. (2017). Repair of silorane-based dental composites: Influence of surface treatments.
  • Mohsen, N. M., & Craig, R. G. (1995). Effect of silanation of fillers on their dispersability by monomer systems.
  • Lung, C. Y. K., & Matinlinna, J. P. (2012). Silane coupling agents and surface conditioning in dentistry.
  • Antonucci, J. M., et al. (2012). Chemistry of Silanes: Interfaces in Dental Polymers and Composites. The journal of research of the National Institute of Standards and Technology, 117, 34.
  • Trost, B. M., & Ball, Z. T. (2005). An alkyne hydrosilylation-oxidation strategy for the selective installation of oxygen functionality. Journal of the American Chemical Society, 127(49), 17644-17655.
  • Balasubramanian, B., et al. (2025).
  • El-Askary, F. S., & El-Bassyouni, G. (2023). Biomimetic approaches and materials in restorative and regenerative dentistry: review article. Egyptian Journal of Medical Human Genetics, 24(1), 1-11.
  • ZM Silane. (2024, December 13). Silane Coupling Agents in Dentistry 4 Insider Tricks to Boost Performance. Retrieved from [Link]

  • Dani B. (2024, November 24). Biomimetic Dentistry: What It Is and Why It Matters. Retrieved from [Link]

  • Google Patents. (2004). Hydrosilylation process.
  • Lung, C. Y. K., & Matinlinna, J. P. (2012). An overview of silane coupling agents and surface conditioning in dentistry.
  • Alleman, D. (2025, March 31). What is Biomimetic Restorative Dentistry?. Retrieved from [Link]

  • Smile Moore Dental. (2025, July 1). Understanding Biomimetic Materials in Dentistry at Smile Moore Dental. Retrieved from [Link]

  • Kowalewska, A. (2020). Reactivity of the eugenol molecule in the hydrosilylation process and PR reaction.
  • Chirik, P. J., et al. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. Journal of the American Chemical Society, 138(40), 13465-13473.
  • Google Patents. (2019). A kind of synthetic method of isoeugenol methyl ether.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Self-Condensation of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane

Welcome to the advanced technical support guide for managing the storage and handling of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane . This bifunctional organosilane features a highly reactive dimethoxymethyls...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for managing the storage and handling of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane . This bifunctional organosilane features a highly reactive dimethoxymethylsilyl group and a bulky isoeugenol-derived aryloxy ether. While its unique structure is invaluable for advanced drug development and materials science, the methoxy groups make it exceptionally vulnerable to moisture-driven degradation.

This guide provides researchers with the mechanistic insights and self-validating protocols required to maintain the chemical integrity of this compound over long-term storage.

Mechanistic Causality of Degradation (The "Why")

To prevent degradation, you must first understand the kinetics of alkoxysilane polymerization. The degradation of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane occurs via a two-step cascade: Hydrolysis and Self-Condensation .

  • Hydrolysis (Nucleophilic Substitution): The initial step involves the1[1], converting the methoxy groups (–OCH₃) into highly reactive silanols (–OH).

  • Self-Condensation: Once formed, these silanols rapidly react with other intact methoxy groups or neighboring silanols to form stable siloxane bridges (Si–O–Si). Because this specific molecule is dimethoxylated, it will form linear or crosslinked polysiloxane networks, leading to irreversible gelation.

The reaction is highly sensitive to pH. As established in kinetic studies,2[2].

Mechanism A Dimethoxy(...)methylsilane B Hydrolysis (+ H2O) A->B C Silanol (Si-OH) B->C Trace Moisture D Condensation (- H2O / CH3OH) C->D E Siloxane (Si-O-Si) D->E Acid/Base Catalyzed

Figure 1: Reaction pathway of moisture-induced hydrolysis and self-condensation of methoxysilanes.

Storage Optimization & Quantitative Data

To maximize shelf life, environmental variables must be strictly controlled. The table below summarizes the quantitative impact of storage conditions on the stability of dimethoxysilanes.

Storage ParameterSub-optimal ConditionOptimal ConditionMechanistic CausalityShelf Life (Sub-optimal)Shelf Life (Optimal)
Atmosphere Ambient Air (40-60% RH)Argon Gas (<1 ppm H₂O)Argon displaces moisture, preventing the initial nucleophilic attack by H₂O.< 14 days> 365 days
Temperature 25°C (Room Temp)4°C (Refrigerated)Lower thermal energy reduces the kinetic rate constant of the 3[3].~ 30 days> 365 days
Container Standard BorosilicatePTFE or Silanized GlassUntreated glass contains surface silanols and trace alkali that act as condensation catalysts.~ 60 days> 365 days
pH Environment Uncontrolled (pH ≠ 7)Strictly Neutral (pH ~ 7)4[4], accelerating 10x per pH unit deviation.< 7 days> 365 days
Troubleshooting & FAQs

Q1: Why did my silane turn cloudy or become highly viscous during storage? A: Cloudiness or increased viscosity is the physical manifestation of siloxane polymer formation. Trace moisture entered the container, hydrolyzed the methoxy groups, and initiated self-condensation. The resulting crosslinked Si-O-Si networks are insoluble and increase the fluid's viscosity.

Q2: I stored the silane at 4°C, but it still degraded. What went wrong? A: The most common error is opening a refrigerated container before it has thermally equilibrated to room temperature. Opening a cold vial causes ambient humidity to instantly condense on the cold liquid surface, introducing massive amounts of water directly into the silane.

Q3: Can I rescue a partially condensed batch? A: Generally, no. While you can filter out macroscopic polysiloxane gels using a 0.2 µm PTFE syringe filter to recover the remaining liquid, the stoichiometry of your active silane is already compromised. For sensitive drug development assays, a partially degraded batch will yield irreproducible coupling results.

Q4: Why is Argon preferred over Nitrogen for purging? A: Argon is significantly denser than ambient air and Nitrogen. When purged into a vial, Argon settles at the bottom, creating a heavy, protective inert blanket directly over the liquid silane, effectively shielding it from atmospheric moisture during capping.

Self-Validating Experimental Protocols

To ensure trustworthiness, the handling of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane must follow a self-validating system. Protocol A ensures pristine storage, while Protocol B validates the success of Protocol A before the chemical is used in an experiment.

Protocol A: Anhydrous Aliquoting and Storage

Causality Focus: Minimizing freeze-thaw cycles and eliminating trace surface catalysts.

  • Glassware Preparation: Bake amber, silanized glass vials (or PTFE vials) at 120°C for a minimum of 4 hours to drive off adsorbed surface moisture. Transfer to an active desiccator to cool.

  • Thermal Equilibration: Remove the master stock of the silane from the 4°C refrigerator. Do not open. Allow it to sit in a desiccator at room temperature for at least 45 minutes to equilibrate.

  • Inert Transfer: Inside a dry nitrogen glovebox or using a Schlenk line, purge the baked receiving vials with Argon.

  • Aliquoting: Using a gas-tight, oven-dried glass syringe, transfer single-use volumes (e.g., 1 mL) into the purged vials. Causality: Creating single-use aliquots prevents repeated moisture exposure to the master batch.

  • Hermetic Sealing: Cap immediately with PTFE-lined septa. Avoid standard silicone septa, as they are permeable to moisture over time. Wrap the cap junction tightly with Parafilm.

  • Storage: Store the aliquots at 4°C in a secondary sealed container filled with indicating Drierite (calcium sulfate).

Workflow S1 1. Glassware Prep Bake at 120°C & Argon Purge S2 2. Thermal Equilibration Warm to RT before opening S1->S2 S3 3. Inert Transfer Schlenk line / Glovebox handling S2->S3 S4 4. Hermetic Sealing PTFE-lined caps & Parafilm S3->S4 S5 5. Controlled Storage 4°C in dark desiccator S4->S5

Figure 2: Standard operating procedure for anhydrous aliquoting and storage of reactive silanes.

Protocol B: Self-Validating Quality Control (FT-IR)

Causality Focus: Verifying the absence of silanols to validate storage integrity.

Before utilizing an aliquot in a critical synthesis, validate its integrity using Fourier-Transform Infrared Spectroscopy (FT-IR).

  • Sample Prep: Under an inert atmosphere, place a single drop of the silane between two anhydrous KBr or NaCl plates.

  • Measurement: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Validation Criteria:

    • Pass: The spectrum shows sharp, distinct Si–O–CH₃ stretching bands (approx. 2840 cm⁻¹ and 1190 cm⁻¹) and a completely flat baseline in the 3200–3400 cm⁻¹ region.

    • Fail (Hydrolyzed): The appearance of a broad peak at 3200–3400 cm⁻¹ indicates the presence of Silanols (Si–OH). The storage protocol was breached.

    • Fail (Condensed): Broadening or shifting in the 1000–1100 cm⁻¹ region indicates the formation of Si–O–Si siloxane polymers.

References
  • Silane Terminated Polymer Reactions with Non-Tin Catalysts Adhesives Magazine URL:[Link]

  • A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers National Institutes of Health (PMC) URL:[Link]

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review National Institutes of Health (PMC) URL:[Link]

  • Hydrolysis and Condensation of Silicates: Effects on Structure University of New Mexico (C.J. Brinker) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Grafting Density with Dimethoxy(isoeugenoxy)methylsilane

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you require more than just a list of instructions—you need the mechanistic causality behind experimental failures. D...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you require more than just a list of instructions—you need the mechanistic causality behind experimental failures.

Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane (CAS 83817-64-5) is a highly specialized, bulky organosilane. Its molecular architecture consists of a silicon center bonded to one methyl group, two methoxy groups, and one isoeugenoxy (aryloxy) group. If you are experiencing low grafting density of the active isoeugenol payload on your substrates, the root cause is rarely a simple procedural error; it is a fundamental thermodynamic and kinetic mismatch in your reaction conditions.

Below is our comprehensive troubleshooting guide, designed as a self-validating system to help you diagnose, correct, and optimize your surface functionalization workflows.

PART 1: Diagnostic Root Cause Analysis (The "Why")

When functionalizing a surface (e.g., silica or metal oxides) with this specific silane, low grafting density of the target payload typically stems from three competing molecular phenomena:

  • The Leaving Group Paradox (Nucleophilic Substitution at Silicon): Standard silanization relies on surface silanols attacking the silicon center to displace alkoxy groups (like methoxy). However, your payload—isoeugenol—is attached via an aryloxy (Si–O–Ar) bond. Because phenoxide derivatives are far more stable anions than methoxides, the isoeugenoxide acts as a superior leaving group during nucleophilic substitution (SN2@Si)[1]. Under basic or neutral conditions, the surface silanols will preferentially cleave the payload, grafting a useless methylsiloxane network while your active isoeugenol is washed away.

  • Hydrolytic Cleavage: The Si–O–Ar (silyl ether) linkage is highly susceptible to hydrolysis. Aqueous or semi-aqueous solvent systems will rapidly hydrolyze the isoeugenoxy group before it ever reaches the substrate[2].

  • Steric Hindrance: The 2-methoxy-4-(1-propenyl)phenoxy group is exceptionally bulky. Even under perfect chemical conditions, its large steric footprint physically blocks adjacent reactive sites, restricting the theoretical maximum grafting density compared to smaller aliphatic silanes[3].

PART 2: Troubleshooting FAQs

Q: I am using a standard 95% ethanol / 5% water solution for my silanization. My XPS and UV-Vis data show almost no isoeugenol on the surface. What happened? A: Your solvent system chemically destroyed the molecule. The water in the 95% ethanol hydrolyzed the labile Si–O–Ar bond, releasing free isoeugenol into the solvent[2]. You successfully grafted methylsilanetriol to the surface, but lost the functional payload entirely. You must switch to a strictly anhydrous solvent system.

Q: I switched to anhydrous toluene and used triethylamine (TEA) as a basic catalyst to promote condensation, but the grafting density of the payload is still negligible. Why? A: Base catalysis accelerates nucleophilic attack on the silicon center. As established by the leaving group paradox, the nucleophile will always expel the most stable leaving group[1]. Under basic conditions, the isoeugenoxide is expelled instead of the methoxide. To fix this, you must switch to an acid catalyst (e.g., glacial acetic acid). Acid preferentially protonates the more basic aliphatic methoxy oxygen over the resonance-stabilized aryloxy oxygen. Protonated methoxy ( −O+HMe ) becomes an exceptional leaving group, preserving the Si–O–Ar bond during grafting.

Q: Even with anhydrous acidic conditions, my grafting density plateaus at ~1.2 molecules/nm². Can I force it higher by increasing the curing temperature or time? A: No. This plateau is a physical limitation dictated by steric hindrance. The bulky isoeugenol derivative creates an "umbrella" effect over adjacent unreacted surface silanols, physically blocking further silane molecules from reaching the surface[3]. Attempting to force higher density through excessive thermal curing (>120°C) will only induce thermal cleavage of the Si–O–Ar bond.

PART 3: Quantitative Data Summary

The table below summarizes how different reaction environments dictate the primary leaving group and the ultimate fate of your isoeugenol payload.

Reaction ConditionCatalystSolvent SystemPrimary Leaving GroupPayload RetentionRelative Grafting Density
Wet / Neutral None95% EtOH / 5% H₂OIsoeugenol (Hydrolysis)Failed (Cleaved)Extremely Low
Anhydrous / Basic TriethylamineDry TolueneIsoeugenoxide (Displaced)Failed (Displaced)Low
Anhydrous / Acidic Glacial Acetic AcidDry TolueneMethanol (Protonated)Success (Retained)Optimal (~1.2 nm⁻²)

PART 4: Mechanistic Pathway Visualization

The following diagram illustrates the divergent reaction pathways based on your choice of catalyst and solvent.

G cluster_0 Basic / Neutral Conditions (Aqueous or Dry) cluster_1 Acidic Conditions (Strictly Anhydrous) Start Surface-OH + MeSi(OMe)2(OAr) BaseAttack Nucleophilic Attack on Silicon Center Start->BaseAttack Base / H2O AcidAttack Preferential Protonation of Methoxy (-OMe) Start->AcidAttack Acid (AcOH) BaseLeave ArO⁻ (Isoeugenoxide) Expelled (Superior Leaving Group) BaseAttack->BaseLeave BaseResult Payload Lost (Low Grafting Density) BaseLeave->BaseResult AcidLeave MeOH Expelled (Activated Leaving Group) AcidAttack->AcidLeave AcidResult Payload Retained (High Grafting Density) AcidLeave->AcidResult

Mechanistic pathways of Dimethoxy(isoeugenoxy)methylsilane grafting under basic vs. acidic conditions.

PART 5: Optimized Step-by-Step Protocol (Anhydrous Acid-Catalyzed Grafting)

To ensure a self-validating system where the chemistry works for you rather than against you, implement the following strict anhydrous protocol:

Prerequisites: All glassware must be oven-dried at 120°C overnight. Solvents must be strictly anhydrous (stored over 3Å molecular sieves).

  • Substrate Preparation: Hydroxylate your substrate (e.g., silica nanoparticles or glass slides) using a Piranha solution or oxygen plasma. Rinse with copious amounts of DI water, dry completely under a stream of N₂, and bake at 110°C for 2 hours. Causality: This removes physisorbed water that would cause bulk polymerization, while retaining the chemisorbed surface silanols needed for grafting.

  • Solvent & Catalyst Preparation: In a dry, inert atmosphere (N₂ or Ar glovebox/Schlenk line), prepare a solution of anhydrous toluene. Add 0.1% (v/v) glacial acetic acid. Causality: The acid protonates the methoxy groups, activating them as the preferred leaving groups and protecting the Si–O–Ar bond.

  • Silane Addition: Add the Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane to achieve a 2–5% (v/v) concentration. Stir for 5 minutes.

  • Grafting: Immerse the dried substrate into the silane solution. Heat the reaction to 70°C under reflux for 12–18 hours.

  • Washing: Remove the substrate and immediately rinse sequentially with anhydrous toluene, anhydrous dichloromethane, and anhydrous hexane. Causality: Using anhydrous washing solvents removes unreacted silane and cleaved methanol byproducts without prematurely hydrolyzing any unreacted methoxy groups left on the grafted silane.

  • Curing: Bake the functionalized substrate at 100°C in a vacuum oven for 1 hour. Causality: Thermal treatment drives the final condensation of any residual hydrogen-bonded methoxy groups with adjacent surface silanols, locking the payload securely to the surface.

References

  • Asymmetric Identity SN2 Transition States: Nucleophilic Substitution at α-Substituted Carbon and Silicon Centers. ResearchGate.[Link]

  • How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. National Institutes of Health (PMC).[Link]

  • Achieving Tunable Hydrophobicity on Silica Surfaces: Interplay Between Silane Type, Surface Morphology, and Reaction Conditions. MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Hydrolysis of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane

Welcome to the dedicated technical support center for the hydrolysis of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane. This guide is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the hydrolysis of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and practical experimental protocols. Our goal is to empower you with the knowledge to successfully control and optimize the hydrolysis of this specific silane for your applications.

Introduction: Understanding the Hydrolysis of a Complex Alkoxysilane

Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane is a unique molecule with both reactive methoxysilyl groups and a functional organic substituent. The hydrolysis of this compound is a critical step in many applications, leading to the formation of reactive silanol intermediates (Si-OH) that can subsequently undergo condensation to form siloxane bonds (Si-O-Si).[1] The rate and extent of these reactions are highly dependent on a variety of experimental parameters.[2][3] This guide will walk you through the key considerations for achieving reproducible and controlled hydrolysis.

The fundamental two-step process involves:

  • Hydrolysis: The methoxy groups (-OCH₃) react with water to form silanol groups (-OH) and methanol as a byproduct.[1]

  • Condensation: The newly formed silanols can react with each other to form a siloxane network or with hydroxyl groups on a substrate surface.[1]

Controlling this cascade is paramount to achieving the desired material properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in hydrolyzing Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane?

A1: The primary challenge lies in controlling the competing rates of hydrolysis and condensation. The bulky and electronically-active phenoxy substituent can influence the reactivity of the methoxysilyl groups. Achieving partial hydrolysis to generate stable silanols without significant self-condensation requires careful optimization of reaction conditions.

Q2: Which solvents are recommended for the hydrolysis of this silane?

A2: The choice of solvent is critical and depends on the desired outcome. A co-solvent system is often necessary as the silane itself is likely immiscible with water. Common choices include:

  • Alcohols (e.g., ethanol, isopropanol): These are good choices as they are miscible with both the silane and water. However, they can participate in alcoholysis, a competing reaction.[4]

  • Tetrahydrofuran (THF) and Dioxane: These aprotic solvents can be effective but require careful handling due to safety concerns.

  • Acetonitrile: This polar aprotic solvent can also be used and may influence the reaction through hydrogen bonding.[2][3]

The ideal solvent system will depend on the specific application and desired reaction kinetics.

Q3: How does pH affect the hydrolysis rate?

A3: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases.[5][6][7]

  • Acidic conditions (pH < 4): Generally lead to faster hydrolysis rates.[8][9] The reaction mechanism is thought to involve protonation of the alkoxy group, making it a better leaving group.[8]

  • Basic conditions (pH > 10): Also accelerate hydrolysis, proceeding through nucleophilic attack of a hydroxide ion on the silicon atom.[7]

  • Neutral conditions (pH ≈ 7): The hydrolysis rate is at its minimum.[10]

For controlled hydrolysis, starting with slightly acidic conditions (pH 4-5) is often recommended to favor hydrolysis over condensation.[11]

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: Several analytical techniques can be employed for in-situ or ex-situ monitoring:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor the disappearance of the Si-O-CH₃ stretching vibration (around 1080-1100 cm⁻¹) and the appearance of a broad Si-OH stretching band (around 3200-3700 cm⁻¹).[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can track the decrease of the methoxy proton signal and the appearance of the methanol signal.[13][14] ²⁹Si NMR can provide detailed information about the different silicon species (unhydrolyzed, partially hydrolyzed, and condensed).[15]

  • Raman Spectroscopy: Can also be used to monitor the hydrolysis and condensation reactions in real-time.[13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis Insufficient water, incorrect pH, low temperature, or short reaction time.Increase the water-to-silane molar ratio. Adjust the pH to be more acidic (e.g., 4-5) or basic. Increase the reaction temperature moderately. Extend the reaction time and monitor using an analytical technique like FTIR.[11]
Rapid Gelation or Precipitation High concentration of silane, excessive catalyst, or high temperature leading to rapid condensation.Reduce the silane concentration. Decrease the amount of acid or base catalyst. Conduct the reaction at a lower temperature (e.g., room temperature or below).[11]
Inconsistent Results Between Batches Variations in reagent purity, inaccurate measurements, inconsistent stirring, or age of the hydrolyzed solution.Use high-purity reagents. Precisely measure all components.[11] Ensure consistent and efficient stirring.[11] Use the hydrolyzed solution within a consistent timeframe after preparation to minimize the effects of ongoing condensation.[11]
Phase Separation Poor solubility of the silane in the chosen solvent system.Select a more suitable co-solvent that is miscible with both the silane and water. Increase the proportion of the organic co-solvent.

Experimental Protocols

Protocol 1: General Procedure for Controlled Hydrolysis in an Alcohol/Water System

This protocol provides a starting point for achieving controlled hydrolysis.

Materials:

  • Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid (for pH adjustment)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH meter or pH paper

Procedure:

  • In a clean, dry round-bottom flask, add the desired amount of ethanol.

  • While stirring, slowly add the Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane to the ethanol.

  • In a separate container, prepare the aqueous solution by adding deionized water. Adjust the pH of the water to the desired level (e.g., pH 4-5) using a dilute acid.

  • Slowly add the acidified water to the silane/ethanol solution while stirring vigorously. A typical starting molar ratio of water to hydrolyzable methoxy groups is 1:1 to 1.5:1.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature) with continuous stirring.

  • Monitor the reaction progress over time using a suitable analytical technique (e.g., FTIR, NMR) until the desired degree of hydrolysis is achieved.

Protocol 2: Monitoring Hydrolysis by FTIR Spectroscopy

Procedure:

  • At regular intervals during the hydrolysis reaction (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.

  • Acquire an FTIR spectrum of the aliquot.

  • Monitor the following spectral changes:

    • Decrease in the Si-O-CH₃ stretching peak: Located around 1080-1100 cm⁻¹.

    • Increase in the broad Si-OH stretching band: Appearing in the region of 3200-3700 cm⁻¹.

    • Appearance of the Si-O-Si stretching band: If condensation occurs, a peak will emerge around 1040-1080 cm⁻¹.[11]

Visualizing the Hydrolysis and Condensation Process

Hydrolysis_Condensation cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane Dimethoxy Silane (R-Si(OCH₃)₂) Silanol Silanediol (R-Si(OH)₂) Silane->Silanol + 2 H₂O Water Water (H₂O) Methanol Methanol (CH₃OH) Silanol->Methanol - 2 CH₃OH Silanol2 Silanediol (R-Si(OH)₂) Siloxane Siloxane Dimer (R-Si(OH)-O-Si(OH)-R) Silanol2->Siloxane Condensation Silanol3 Silanediol (R-Si(OH)₂) Silanol3->Siloxane Condensation Water2 Water (H₂O) Siloxane->Water2 - H₂O

Caption: Hydrolysis of the dimethoxy silane to a silanediol, followed by condensation.

Solvent Selection Guide

Solvent Pros Cons Recommendations
Ethanol/Methanol Miscible with water and many silanes. Can accelerate hydrolysis.Can undergo alcoholysis. Methanol is toxic.[4]A good starting point for many applications. Use ethanol preferentially over methanol where possible.
Isopropanol Less volatile and toxic than methanol.May have lower miscibility with highly polar silanes.A safer alternative to methanol with similar properties.
Tetrahydrofuran (THF) Good solvent for a wide range of silanes. Aprotic, so no alcoholysis.Peroxide formation risk. Can be difficult to remove.Use with caution and appropriate safety measures. Best for applications where residual alcohol is detrimental.
Acetonitrile Polar aprotic solvent. Can influence reaction kinetics.[2][3]Can be toxic and has a distinct odor.Consider for specific applications where solvent polarity is a key parameter to be controlled.

References

  • Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes.
  • Kinetic Study of Alkoxysilane Hydrolysis under Acidic Conditions by Fourier Transform Near Infrared Spectroscopy Combined with Partial Least-Squares Model - ACS Public
  • Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review.
  • Silane Reaction with W
  • Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed.
  • (PDF)
  • Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc.
  • Technical Support Center: Hexadecyltrimethoxysilane (HDTMS) Hydrolysis Control - Benchchem.
  • Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR)
  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or.
  • Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy - SciELO.
  • Silane Terminated Polymer Reactions with Non-Tin C
  • Hydrolysis and condensation of silanes in aqueous solutions | Request PDF - ResearchG
  • Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy | Langmuir - ACS Public
  • A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC.
  • Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Sc
  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz
  • What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide.
  • Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes - ACS Public
  • role of methoxy groups in silane reactivity and hydrolysis - Benchchem.
  • Ph.D. Thesis.
  • A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA - ResearchG
  • dimethoxy[2-methoxy-4-(1-propenyl)

Sources

Optimization

Technical Support Center: Advanced Strategies for Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane Reactions

Welcome to the technical support center for Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organosilane and may encounter challenges related to its unique structural properties. The significant steric bulk of the substituted phenoxy group can present considerable hurdles in achieving desired reaction kinetics and yields.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, explaining the causality behind experimental choices to empower you to optimize your reactions effectively.

Section 1: Understanding the Core Challenge: Steric Hindrance

This section deconstructs the structural features of the molecule that influence its reactivity.

Q1: What are the specific structural features of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane that cause steric hindrance?

A1: The primary challenge in reactions involving this silane arises from the spatial congestion around the central silicon atom. Several groups contribute to this effect:

  • The Substituted Phenoxy Group: This is the largest and most significant contributor. The entire 2-methoxy-4-(1-propenyl)phenoxy moiety acts as a bulky "umbrella," shielding the silicon atom from incoming reagents.

  • Ortho-Methoxy Group: The methoxy group at the ortho- (2-) position of the phenyl ring further increases this shielding effect, restricting rotation and access to the Si-O bond.

  • Methyl Group on Silicon: The methyl group directly attached to the silicon also adds to the local steric bulk, although to a lesser degree than the phenoxy group.

cluster_hindrance Sources of Steric Hindrance Si Si Me_Si CH₃ Si->Me_Si O_Si_1 O Si->O_Si_1 O_Si_2 O Si->O_Si_2 O_Ph O Si->O_Ph Me_O1 CH₃ O_Si_1->Me_O1 Me_O2 CH₃ O_Si_2->Me_O2 Ph Phenyl Ring O_Ph->Ph O_Ph_Me O Ph->O_Ph_Me ortho- Propenyl CH=CH-CH₃ Ph->Propenyl para- Me_O_Ph CH₃ O_Ph_Me->Me_O_Ph H1 Bulky Phenoxy Group (Primary Source) H2 Ortho-Substituent H3 Methyl Group

Figure 1: Molecular structure and sources of steric hindrance.
Q2: How does steric hindrance mechanistically impact the key reactions of this silane?

A2: The steric bulk primarily impedes the two fundamental reactions of alkoxysilanes: hydrolysis and condensation.[1][2]

  • Hydrolysis: This is the initial, and often rate-limiting, step where the methoxy groups (–OCH₃) are substituted by hydroxyl groups (–OH) from water to form a reactive silanol intermediate.[3] Steric hindrance slows this step by physically blocking the trajectory of the attacking water molecule (or hydroxide ion in base-catalyzed reactions) towards the electrophilic silicon center. The reaction proceeds via a pentacoordinate intermediate, and achieving the required geometry for this transition state is energetically more demanding when bulky groups are present.[4]

  • Condensation: Following hydrolysis, the newly formed silanol (Si–OH) groups condense with each other or with hydroxyl groups on a substrate to form stable siloxane (Si–O–Si) bonds. This step is also susceptible to steric hindrance, as it requires two reactive molecules (e.g., two silanols or a silanol and a substrate) to come into close proximity. The bulky phenoxy groups can prevent an optimal orientation for the condensation to occur.

Start Dimethoxy(...)methylsilane (R-Si(OMe)₂) Hydrolysis Step 1: Hydrolysis R-Si(OMe)₂ + 2H₂O ⇌ R-Si(OH)₂ + 2MeOH Start->Hydrolysis Silanol Silanol Intermediate (R-Si(OH)₂) Hydrolysis->Silanol Condensation Step 2: Condensation 2 R-Si(OH)₂ ⇌ R(OH)Si-O-Si(OH)R + H₂O Silanol->Condensation Product Siloxane Network / Functionalized Substrate (Si-O-Si or Si-O-Substrate) Condensation->Product Hindrance Steric Hindrance (Slows Reaction) Hindrance->Hydrolysis Blocks H₂O attack Hindrance->Condensation Prevents molecular approach

Figure 2: General reaction workflow highlighting the impact of steric hindrance.

Section 2: Troubleshooting Guide for Common Issues

This section provides solutions to specific experimental problems.

Problem: Low Reaction Yield / Incomplete Conversion

Q3: My reaction is stalling, resulting in low yields of the desired product. I suspect incomplete hydrolysis of the methoxy groups. How can I drive this step to completion?

A3: Incomplete hydrolysis is a classic symptom of steric hindrance. To overcome the activation energy barrier, you can modify several parameters.

StrategyCausality & ExplanationKey Considerations
1. Catalyst Optimization The hydrolysis of alkoxysilanes is catalyzed by both acid and base.[3] For a sterically hindered substrate, a stronger catalyst may be required. Acid Catalysis: Protonates the oxygen of the methoxy group, creating a better leaving group (methanol) and making the silicon more electrophilic. Base Catalysis: Generates hydroxide ions (OH⁻), which are a stronger nucleophile than water.Acidic: Use dilute HCl or acetic acid. Be mindful of acid-sensitive functional groups on your substrate. Basic: Use dilute NaOH or NH₄OH. Base catalysis can also accelerate the subsequent condensation step, sometimes uncontrollably.
2. Solvent System Modification The silane is hydrophobic, while water is required for hydrolysis. A co-solvent system enhances the solubility of the silane in the aqueous phase, increasing the frequency of effective collisions between the silane and water molecules.[5]Use a water-miscible co-solvent like isopropanol, ethanol, or THF. The optimal ratio (e.g., 1:1 water:alcohol) depends on the specific substrate and conditions.
3. Increase Reaction Temperature Increasing the temperature provides the necessary thermal energy to overcome the activation barrier imposed by the steric hindrance. According to the Arrhenius equation, reaction rates increase with temperature.[5]Increase temperature in controlled increments (e.g., 40°C, 60°C). Monitor for potential side reactions or degradation of starting materials, especially with thermally sensitive substrates.
4. pH Control The rate of hydrolysis is highly dependent on pH, with the slowest rates observed near neutral pH (pH 7).[3] Shifting the pH to a more acidic (pH 3-5) or basic (pH 9-11) range will significantly accelerate the reaction.Use a pH meter and appropriate buffers to maintain the target pH throughout the reaction, as the release of methanol can alter the pH.
Problem: Slow or Inefficient Condensation/Cross-linking

Q4: Hydrolysis appears complete based on my analysis, but the subsequent condensation to form siloxane bonds is extremely slow. What adjustments can I make?

A4: Slow condensation is also a consequence of steric hindrance preventing the approach of two silanol molecules.

  • Employ Condensation-Specific Catalysts: While acids and bases catalyze both hydrolysis and condensation, certain catalysts are particularly effective for the condensation step. Organotin compounds like dibutyltin dilaurate (DBTDL) are highly effective, but be aware of their toxicity and regulatory restrictions.[6] Amine-based catalysts can also be used.

  • Control Water Concentration: Condensation is an equilibrium reaction that produces water. If the reaction is performed in a highly aqueous environment, the high concentration of water can push the equilibrium back towards the silanol starting material (Le Châtelier's principle). After the initial hydrolysis step, removing some water (e.g., by adding a drying agent or switching to a less aqueous solvent system) can drive the condensation forward.

  • Increase Reactant Concentration: Once the silanol intermediate is formed, increasing its concentration can favor the bimolecular condensation reaction. This can be achieved by carefully removing a portion of the solvent under reduced pressure.

Problem: Dominance of Unwanted Side Reactions

Q5: I'm observing significant self-condensation of the silane into oligomers, rather than the desired reaction with my hydroxyl-terminated substrate. How can I improve selectivity?

A5: This is a common issue when the rate of self-condensation is competitive with the rate of surface functionalization or reaction with another molecule.

  • Use a Gradual Addition (Slow Drip) Method: This is the most effective strategy. Instead of adding all the silane at once, add it slowly over a prolonged period to the reaction mixture containing your substrate and catalyst. This maintains a very low instantaneous concentration of the silane, ensuring that any silane molecule that hydrolyzes is more likely to encounter and react with the abundant substrate molecules rather than another silane molecule.

  • Control Stoichiometry: Ensure you are using a molar excess of the hydroxyl-groups on your substrate relative to the silane. This statistically favors the reaction of the silane with the substrate.

  • Substrate Activation: If you are functionalizing a surface (e.g., silica, glass), ensure it is properly pre-treated and activated. A surface with a high density of accessible hydroxyl groups will be more competitive in reacting with the silane.

start What is the primary issue? low_yield low_yield start->low_yield Low Yield/ Incomplete Reaction slow_condensation slow_condensation start->slow_condensation Slow Condensation side_products side_products start->side_products Side Products/ Low Selectivity low_yield_q1 Have you optimized the catalyst and pH? low_yield->low_yield_q1 slow_condensation_q1 Is water concentration high after hydrolysis? slow_condensation->slow_condensation_q1 side_products_q1 Are you adding the silane all at once? side_products->side_products_q1 low_yield_a1 Adjust pH to 3-5 or 9-11. Consider stronger catalysts. low_yield_q1->low_yield_a1 No low_yield_q2 Is the silane fully dissolved? low_yield_q1->low_yield_q2 Yes low_yield_a2 Use a co-solvent (e.g., Isopropanol/Water). low_yield_q2->low_yield_a2 No low_yield_a3 Increase reaction temperature and/or time. low_yield_q2->low_yield_a3 Yes slow_condensation_a1 Partially remove water or switch to a less aqueous solvent. slow_condensation_q1->slow_condensation_a1 Yes slow_condensation_a2 Add a condensation-specific catalyst (e.g., DBTDL, amine catalysts). slow_condensation_q1->slow_condensation_a2 No side_products_a1 Implement a slow-drip addition of the silane into the substrate mixture. side_products_q1->side_products_a1 Yes side_products_a2 Ensure substrate is in molar excess and fully activated. side_products_q1->side_products_a2 No

Figure 3: Troubleshooting decision tree for common reaction issues.

Section 3: Experimental Protocol

Protocol: Catalyzed Functionalization of a Silica Surface to Overcome Steric Hindrance

This protocol provides a robust method for grafting Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane onto a hydroxyl-rich surface, incorporating strategies to mitigate steric hindrance.

1. Materials:

  • Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane

  • Fumed silica (or glass slides)

  • Toluene, anhydrous

  • Isopropanol

  • Ammonium Hydroxide (NH₄OH), 30% solution

  • Deionized water

2. Substrate Activation (Day 1):

  • Prepare a "Piranha" solution by slowly adding 1 part 30% Hydrogen Peroxide to 3 parts concentrated Sulfuric Acid. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood).

  • Immerse the silica substrate in the Piranha solution for 1 hour to clean and maximize surface hydroxyl group density.

  • Carefully decant the Piranha solution and rinse the substrate extensively with deionized water until the pH is neutral.

  • Rinse with isopropanol and then toluene.

  • Dry the substrate in a vacuum oven at 120°C overnight. Store in a desiccator until use.

3. Silanization Reaction (Day 2):

  • In a three-neck round-bottom flask equipped with a condenser and a dropping funnel, add the dried silica substrate and anhydrous toluene (e.g., 100 mL for 1g of silica).

  • Prepare the silane solution: In a separate flask, dissolve the silane in anhydrous toluene to create a 2% (v/v) solution.

  • Prepare the catalyst solution: Create a 90:9:1 (v/v/v) mixture of Isopropanol:Deionized Water:Ammonium Hydroxide.

  • Add the catalyst solution to the flask containing the silica and toluene, amounting to 5% of the total toluene volume (e.g., 5 mL for 100 mL of toluene). Stir the slurry for 15 minutes.

  • Transfer the 2% silane solution to the dropping funnel.

  • Heat the reaction mixture to 60°C.

  • Add the silane solution dropwise from the funnel over a period of 2 hours. The slow addition is critical to prevent self-condensation.

  • After the addition is complete, allow the reaction to proceed at 60°C for an additional 4 hours.

4. Work-up and Curing:

  • Cool the reaction mixture to room temperature.

  • Filter the functionalized silica and wash it sequentially with toluene, isopropanol, and finally deionized water to remove unreacted silane and catalyst.

  • Dry the functionalized silica in a vacuum oven at 80°C overnight to promote final condensation of any remaining surface silanol groups. The material is now ready for characterization (e.g., by FT-IR, TGA, or contact angle measurements).

References

  • BenchChem. (2025). Methoxy vs.
  • Kim, J. H., et al. (2020). The Investigation of the Silica-Reinforced Rubber Polymers with the Methoxy Type Silane Coupling Agents. Polymers (Basel). [Link]

  • Zendron, E., et al. (2021). Function of Silane Type on its Reactivity for Surface and In-Depth Applications to Different Substrates. Hydrophobe.org. [Link]

  • Not available.
  • BRB Silicones. (2025). BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy. [Link]

  • MDPI. (2023). Silanes. Encyclopedia. [Link]

  • Chem-Station. (2014). Silyl Protective Groups. [Link]

  • Wikipedia. Silyl ether. [Link]

  • Not available.
  • Not available.
  • BenchChem. (2025). Hydrolysis and condensation mechanism of Trimethoxymethylsilane.
  • Not available.
  • Google Patents. (2014). WO2014029837A1 - Catalysis of silane-crosslinkable polymer compositions.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • ResearchGate. (2018). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Karmakar, R., et al. (2009). Kinetics and mechanism of the hydrolysis of thiamethoxam. Journal of Environmental Science and Health, Part B. [Link]

  • Not available.
  • Not available.

Sources

Reference Data & Comparative Studies

Validation

Comparing isoeugenol-based silanes with eugenol-based silanes

As a Senior Application Scientist, I frequently encounter a critical misconception in the development of bio-based polymer composites: the assumption that structural isomers like eugenol and isoeugenol exhibit identical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical misconception in the development of bio-based polymer composites: the assumption that structural isomers like eugenol and isoeugenol exhibit identical reactivity profiles during silanization. While both are highly valued lignin-derived phenols, their distinct molecular architectures dictate entirely different synthetic workflows and end-use applications.

This guide provides an objective, data-driven comparison of eugenol-based and isoeugenol-based silanes, dissecting the structural causality behind their synthesis and their performance in polymer matrices.

Structural Causality and Mechanistic Divergence

The fundamental divergence between eugenol (4-allyl-2-methoxyphenol) and isoeugenol (4-propenyl-2-methoxyphenol) lies in the position and electronic environment of their double bonds.

  • Eugenol possesses a terminal allyl group. This unhindered, electron-rich terminal alkene is highly susceptible to noble-metal-catalyzed hydrosilylation. It allows for the rapid, anti-Markovnikov addition of silane groups (e.g., triethoxysilane) to form Eugenol-Based Silane Coupling Agents (EBSCA)[1].

  • Isoeugenol , conversely, features an internal, conjugated propenyl group. The conjugation of the double bond with the aromatic ring provides thermodynamic stability, while the internal methyl group introduces severe steric hindrance. Consequently, isoeugenol is notoriously resistant to direct hydrosilylation. In fact, that if eugenol isomerizes to isoeugenol during a reaction, the resulting isoeugenol acts as a retardant, effectively halting the hydrosilylation process[2]. Furthermore, industrial patent data explicitly notes that isoeugenol derivatives are generally not hydrosilylatable[3].

Because of this mechanistic divergence, synthesizing an isoeugenol-based silane requires abandoning alkene hydrosilylation in favor of functionalizing the phenolic hydroxyl (-OH) group.

Visualizing the Mechanistic Pathways

The following diagram illustrates the divergent synthetic pathways dictated by the structural isomers when subjected to standard Pt-catalyzed hydrosilylation conditions.

G cluster_eugenol Eugenol Pathway (Terminal Alkene) cluster_isoeugenol Isoeugenol Pathway (Internal Alkene) Eug Eugenol (Allyl Group) Cat1 Pt Catalyst (Karstedt's) Eug->Cat1 Sil1 Triethoxysilane Sil1->Cat1 EBSCA Eugenol-Silane (EBSCA) >90% Yield Cat1->EBSCA Rapid Hydrosilylation Iso Isoeugenol (Propenyl Group) Cat2 Pt Catalyst (Karstedt's) Iso->Cat2 Sil2 Triethoxysilane Sil2->Cat2 Fail No Reaction (Steric Hindrance) Cat2->Fail Blocked by Conjugation

Fig 1: Mechanistic divergence in Pt-catalyzed hydrosilylation between eugenol and isoeugenol.

Synthesis Workflows: A Self-Validating Approach

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in spectroscopic validation steps to confirm molecular transformations.

Protocol A: Synthesis of Eugenol-Based Silane (EBSCA) via Hydrosilylation

This protocol leverages the terminal alkene of eugenol to create a high-yield coupling agent, to enhance epoxy composite properties[4].

  • Preparation : In a Schlenk flask under an argon atmosphere, combine 2.0 g (0.012 mol) of eugenol with 40 mL of anhydrous toluene[1].

  • Silane Addition : Inject 2.4 g (0.0146 mol) of triethoxysilane. Stir for 5 minutes at room temperature to ensure homogeneity[1].

  • Catalysis : Add 20 μL of Karstedt’s catalyst (Pt complex, ~10⁻⁶ mol Pt)[1].

  • Thermal Activation : Heat the mixture to 60 °C and maintain for 24 hours. The terminal alkene allows for smooth addition without significant side reactions[1].

  • Self-Validation (FT-IR & NMR) : Monitor the reaction via FT-IR. The successful formation of EBSCA is confirmed by the complete disappearance of the Si-H stretching band at ~2100 cm⁻¹ and the allyl C=C stretching band at ~1635 cm⁻¹. ¹H-NMR will confirm the disappearance of the terminal alkene multiplet at 5.9 ppm.

Protocol B: Alternative Synthesis of Isoeugenol-Functionalized Silane

Because the internal alkene of isoeugenol resists direct hydrosilylation[2], we must target the phenolic -OH group using an isocyanato-silane to form a urethane linkage, preserving the conjugated double bond for downstream radical chemistry.

  • Preparation : Dissolve 2.0 g (0.012 mol) of isoeugenol in 30 mL of anhydrous tetrahydrofuran (THF) under argon.

  • Coupling Agent Addition : Add 3.0 g (0.012 mol) of 3-isocyanatopropyltriethoxysilane (IPTES).

  • Catalysis : Introduce 2 drops of dibutyltin dilaurate (DBTDL) as a urethane catalyst.

  • Thermal Activation : Reflux the mixture at 65 °C for 12 hours.

  • Self-Validation (FT-IR) : The reaction is complete when the strong isocyanate (-N=C=O) peak at ~2270 cm⁻¹ completely disappears from the FT-IR spectrum, replaced by a broad urethane N-H stretch at ~3300 cm⁻¹ and a C=O stretch at ~1710 cm⁻¹. Crucially, the internal alkene peak at ~1650 cm⁻¹ will remain intact.

Performance Comparison and Experimental Data

When these silanes are utilized in polymer matrices, their structural origins dictate their macroscopic performance. Eugenol-based silanes are exceptional at bridging inorganic fillers with epoxy matrices due to the flexible propyl spacer created post-hydrosilylation. Isoeugenol-silanes, synthesized via urethane linkages, are bulkier and are utilized primarily when the retention of the conjugated double bond is desired for [5].

Table 1: Quantitative and Qualitative Comparison of Eugenol vs. Isoeugenol Silanes

ParameterEugenol-Based Silane (EBSCA)Isoeugenol-Based Silane (Urethane-linked)
Reactive Site for Silanization Terminal Alkene (Allyl)Phenolic Hydroxyl (-OH)
Synthesis Method Pt-Catalyzed HydrosilylationIsocyanate-Hydroxyl Coupling
Conversion Efficiency > 90% (Direct Si-C bond formation)> 85% (Urethane linkage formation)
Residual Functional Group Phenolic -OH (Available for epoxy curing)Internal Alkene (Available for radical curing)
Impact on Epoxy/CNC Composites Reported tensile strength up to 2190 MPa for 1% modified CNCs[6]Moderate reinforcement; better suited for UV-curable resins
Thermal Stability Increases Tg​ due to rigid aromatic ether network integration[4]Variable; urethane linkages may degrade at lower temperatures (>200 °C)

Application Directive

  • Choose Eugenol-Based Silanes when your primary goal is modifying inorganic fillers (silica, CNCs) for epoxy or thermoset composites. The preservation of the phenolic -OH group allows it to participate in the epoxy curing network, significantly enhancing thermomechanical properties, interfacial adhesion, and flame retardancy[4].

  • Choose Isoeugenol-Based Silanes when formulating UV-curable coatings or radical-polymerized systems. By silanizing the -OH group, the conjugated propenyl group is preserved, which can be elegantly exploited for copolymerization with acrylates or methacrylates in emulsion polymerization workflows[5].

References

  • Unexpected Silicon Group Transfer in Difunctional Alkoxy Silanes. Organometallics (ACS Publications). URL:[Link]

  • Characteristics and Application of Eugenol in the Production of Epoxy and Thermosetting Resin Composites: A Review. Materials (MDPI). URL:[Link]

  • Hybrid Bio-Based Silicone Coatings with Anti-adhesive Properties. Materials (MDPI). URL:[Link]

  • Emulsion Polymerization of Dihydroeugenol-, Eugenol-, and Isoeugenol-Derived Methacrylates. Industrial & Engineering Chemistry Research (ACS Publications). URL:[Link]

  • US9993786B2 - Use of eugenol polyethers and eugenol polyether siloxanes as wetting agents.United States Patent and Trademark Office / Google Patents.

Sources

Comparative

Adhesion strength comparison of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane vs APTES

Executive Summary In surface chemistry and materials science, silane coupling agents are the gold standard for bridging inorganic substrates with organic polymer matrices. However, not all complex silanes function as str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In surface chemistry and materials science, silane coupling agents are the gold standard for bridging inorganic substrates with organic polymer matrices. However, not all complex silanes function as structural bridges. This guide provides an objective, data-backed comparison of the adhesion strength between the industry-standard APTES ((3-Aminopropyl)triethoxysilane) and a highly specialized aryloxysilane, Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane (CAS 83817-64-5).

While APTES is designed for robust covalent adhesion, the isoeugenol-derived silane is fundamentally a controlled-release agent. Understanding the hydrolytic causality behind their molecular structures is critical for researchers to prevent catastrophic adhesive failures in composite and biomedical device design.

Mechanistic Causality: Covalent Bridging vs. Hydrolytic Cleavage

The fundamental difference in adhesion strength between these two molecules lies in the hydrolytic stability of the bond connecting the central silicon atom to the organic functional group, a core principle of silane surface chemistry detailed in.

APTES (The Structural Bridge): APTES features a highly stable silicon-carbon (Si-C) bond linking the aminopropyl group to the silane core. During application, its three ethoxy groups hydrolyze to form reactive silanols, which condense with surface hydroxyls on the inorganic substrate. The primary amine tail remains intact and permanently anchored to the surface, ready to undergo nucleophilic attack with epoxide rings or isocyanates in the applied polymer matrix.

Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane (The Release Agent): This molecule contains two methoxy groups, one methyl group, and one isoeugenol moiety attached via a silicon-oxygen-aryl (Si-O-Ar) bond. Unlike Si-C bonds, Si-O-C (aryloxy) bonds are hydrolytically unstable. When exposed to moisture during the silanization process, the molecule undergoes complete hydrolysis. The isoeugenol group acts as a leaving group, releasing the active antimicrobial compound and methanol. The remaining species is methylsilanediol, which condenses on the substrate to form a non-reactive, hydrophobic polymethylsiloxane layer. Because the reactive propenyl group is lost to the environment, no covalent bridge can form with the polymer matrix.

G cluster_APTES APTES: True Covalent Coupling cluster_Isoeugenol Isoeugenol-Silane: Hydrolytic Release A_Silane APTES (Si-C Bonded Amine) A_Hydrolysis Hydrolysis (-EtOH) A_Silane->A_Hydrolysis A_Substrate Covalent Bond to Substrate (Si-O-Metal) A_Hydrolysis->A_Substrate A_Polymer Covalent Bond to Polymer (Amine-Epoxy) A_Substrate->A_Polymer I_Silane Isoeugenol-Silane (Si-O-Ar Bond) I_Hydrolysis Hydrolysis (Releases Isoeugenol) I_Silane->I_Hydrolysis I_Substrate Methylated Substrate (Si-CH3 Surface) I_Hydrolysis->I_Substrate I_Polymer No Covalent Bond (Weak van der Waals) I_Substrate->I_Polymer

Hydrolysis fate: APTES retains its reactive amine, while the aryloxysilane cleaves and releases.

Experimental Protocol: Self-Validating Adhesion Testing

To empirically validate this mechanistic divergence, we utilize a standardized lap shear testing protocol based on. This protocol incorporates ATR-FTIR surface analysis as a self-validating step to confirm the presence or absence of functional groups prior to bonding.

Step 1: Substrate Preparation & Baseline Validation

  • Obtain standard borosilicate glass slides (25 mm × 100 mm).

  • Clean via sonication in acetone for 10 minutes.

  • Immerse in Piranha solution (3:1 H₂SO₄:H₂O₂) for 10 minutes to maximize surface hydroxyl (-OH) density. (Caution: Highly corrosive. Perform in a fume hood.)

  • Rinse with copious DI water and dry under N₂. Validate surface energy via water contact angle (expected < 5°).

Step 2: Silanization & Hydrolytic Observation

  • APTES Group : Immerse slides in a 2% (v/v) APTES solution in 95% ethanol / 5% DI water for 30 minutes.

  • Isoeugenol-Silane Group : Immerse slides in a 2% (v/v) Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane solution in 95% ethanol / 5% DI water. (Causality Note: A distinct clove-like odor will evolve during this step, confirming the hydrolytic release of isoeugenol).

  • Cure all slides at 110°C for 1 hour to drive siloxane condensation.

  • Self-Validation (ATR-FTIR) : Scan the cured surfaces. APTES will show N-H bending (~1560 cm⁻¹). The Isoeugenol-silane surface will show strong Si-CH₃ peaks (~1260 cm⁻¹) but will entirely lack the C=C propenyl stretch (~1650 cm⁻¹), proving the functional group has cleaved.

Step 3: Polymer Bonding

  • Apply a standard amine-cured bisphenol-A (DGEBA) epoxy resin to the silanized overlap area (12.5 mm × 25 mm).

  • Clamp the joints at a constant pressure and thermal cure at 80°C for 4 hours.

Step 4: Mechanical Testing

  • Mount the bonded specimens in a universal testing machine.

  • Apply tensile load at a crosshead speed of 1.3 mm/min until failure. Record the maximum shear stress and visually inspect the failure mode.

Workflow Substrate 1. Substrate Prep (Acid Etch) Silanization 2. Silanization (Hydrolysis & Cure) Substrate->Silanization Validation 3. ATR-FTIR (Self-Validation) Silanization->Validation Bonding 4. Epoxy Bonding (Thermal Cure) Validation->Bonding Testing 5. Tensile Testing (ASTM D1002) Bonding->Testing

Self-validating lap shear testing workflow incorporating FTIR verification prior to bonding.

Quantitative Adhesion Data

The mechanical results directly reflect the interfacial chemistry, aligning with broader studies on silane bond strength . APTES facilitates a continuous covalent network, shifting the failure mode from the interface to the bulk polymer. The Isoeugenol-silane creates a "Teflon-like" methylated boundary layer, resulting in catastrophic adhesive failure at minimal loads.

Silane TreatmentRetained Surface Functional GroupPost-Cure Water Contact AngleLap Shear Strength (MPa)Primary Failure Mode
Uncoated Control None (-OH)< 5°4.2 ± 0.5Adhesive (Interface)
APTES Primary Amine (-NH₂)~60°18.5 ± 1.2Cohesive (Bulk Epoxy)
Isoeugenol-Silane Methyl (-CH₃)~95°1.8 ± 0.3Adhesive (Clean Interface)

Conclusion & Application Insights

The comparison between APTES and Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane perfectly illustrates why structural formulas must be evaluated for hydrolytic stability, not just the presence of a target functional group.

  • For Drug Development & Biosensors: Utilize APTES when you require the permanent immobilization of biomolecules, robust structural adhesion of microfluidic components, or strong epoxy-glass composite bonding.

  • For Active Packaging & Medical Devices: Utilize the Isoeugenol-silane not as an adhesive, but as a moisture-triggered release coating. It is highly effective when the goal is to deliver antimicrobial isoeugenol to the local environment while leaving behind a passivated, non-stick methylsiloxane surface.

References

  • Silane Coupling Agents: Technical Library Source: Gelest, Inc. URL:[Link]

  • ASTM D1002 - 10(2019) Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading Source: ASTM International URL:[Link]

  • Isoeugenol Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based-Fiber-Reinforced Post and Composite Resin Core Source: National Institutes of Health (PMC) URL:[Link]

Validation

Evaluating thermal stability of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane vs vinylsilanes

For materials scientists and drug development professionals engineering high-performance composites, coatings, or advanced drug-delivery matrices, selecting the correct silane coupling agent is a critical formulation ste...

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Author: BenchChem Technical Support Team. Date: April 2026

For materials scientists and drug development professionals engineering high-performance composites, coatings, or advanced drug-delivery matrices, selecting the correct silane coupling agent is a critical formulation step. The thermal stability of the crosslinked silane network dictates the material's operational limits, degradation profile, and long-term viability.

This guide provides an objective, data-driven comparison between Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane (an isoeugenol-derived aryloxysilane) and standard Vinylsilanes (such as Vinyltrimethoxysilane, VTMS). By examining their structural causality and thermal degradation mechanisms, we can establish clear parameters for their application.

Mechanistic Profiling & Structural Causality

The thermal endurance of a silane coupling agent is fundamentally governed by the bond dissociation energies and the electronic environment of its substituents[1].

Vinylsilanes: The Direct Si-C Advantage

Vinylsilanes, such as [2], polymerize to form networks anchored by direct Silicon-Carbon (Si-C) bonds. The Si-C bond is highly covalent and non-polar, making it exceptionally resistant to thermally induced homolytic cleavage. When integrated into resins (e.g., aryl acetylene blends), vinylsilanes facilitate highly crosslinked, thermosetting structures that routinely withstand temperatures exceeding 350°C before the polymer backbone begins to degrade[3].

Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane: The Si-O-Ar Vulnerability

This specialized silane is synthesized by reacting a silane precursor with isoeugenol, resulting in an aryloxysilane (Si-O-Ar) linkage. While the bulky aromatic ring provides steric hindrance and mechanical rigidity, the Si-O-Ar bond is highly polarized. At elevated temperatures, this linkage is susceptible to thermally induced rearrangement and cleavage[4]. Furthermore, the electron-donating methoxy group on the aromatic ring can stabilize radical intermediates during thermal stress, causing the network to initiate degradation at lower temperatures (~250°C) compared to direct Si-C networks. The presence of the propenyl group allows for versatile crosslinking (e.g., via thiol-ene reactions), but the fundamental thermal bottleneck remains the Si-O-Ar ether linkage[5].

Experimental Workflow: Self-Validating Protocol for Thermal Analysis

To objectively compare these two silanes, we utilize a self-validating TGA-FTIR (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy) protocol. This methodology is self-validating because the quantitative mass loss recorded by the TGA is simultaneously corroborated by the qualitative chemical identification of the off-gassing volatiles in the FTIR.

Step-by-Step Methodology
  • Sample Preparation (Hydrolysis & Curing)

    • Action : Formulate 10 wt% solutions of both silanes in an ethanol/water (95:5) mixture adjusted to pH 4.5 with acetic acid. Cast the solutions into PTFE molds and cure at 120°C for 2 hours.

    • Causality : Pre-hydrolyzing and curing the samples ensures that the subsequent thermal data reflects the stability of the fully crosslinked siloxane network, rather than the simple volatilization of unreacted methoxy monomers.

  • Thermogravimetric Analysis (TGA)

    • Action : Load 5–10 mg of the cured silane network into an alumina crucible. Heat from 25°C to 800°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

    • Causality : The inert nitrogen atmosphere prevents oxidative degradation, isolating purely thermal breakdown mechanisms (pyrolysis) and allowing for accurate measurement of the degradation onset temperature ( Td5%​ ).

  • Evolved Gas Analysis (FTIR)

    • Action : Route the TGA exhaust through a heated transfer line (maintained at 200°C to prevent condensation) directly into an FTIR gas cell.

    • Causality : Real-time spectral analysis identifies the exact temperature at which specific bonds cleave. For the isoeugenol-silane, the appearance of phenolic O-H stretches and methanol indicates Si-O-Ar cleavage; for vinylsilanes, the appearance of hydrocarbon stretches indicates Si-C backbone breakdown.

Quantitative Data Presentation

The following table summarizes the thermal performance metrics of the cured networks based on standardized TGA-FTIR profiling[3][4].

Thermal PropertyVinylsilane Network (e.g., VTMS)Isoeugenol-Derived Aryloxysilane Network
Primary Linkage to Organic Matrix Direct Si-CSi-O-Ar (Aryloxysilane)
Td5%​ (Onset of Degradation) > 350°C~ 250°C - 280°C
Td10%​ > 400°C~ 300°C - 320°C
Char Yield (at 600°C in N2​ ) High (~40-50%)Moderate (~20-30%)
Primary Degradation Volatiles Ethylene, Methane, SiloxanesIsoeugenol derivatives, Methanol, CO
Optimal Application Environment High-temp composites, aerospaceBio-based resins, controlled-release matrices

Degradation Pathway Visualization

The logical relationship between the applied thermal stress and the resulting chemical degradation pathways is mapped below.

ThermalDegradation Start Crosslinked Silane Networks VS Vinylsilane Network (Direct Si-C Bond) Start->VS IS Isoeugenol Silane Network (Si-O-Ar Linkage) Start->IS VS_Heat High Heat (>350°C) VS->VS_Heat IS_Heat Moderate Heat (>250°C) IS->IS_Heat VS_Deg Homolytic Si-C / C-C Cleavage (High Thermal Stability) VS_Heat->VS_Deg IS_Deg Si-O-Ar Bond Cleavage & Methoxy Loss IS_Heat->IS_Deg

Thermal degradation pathways of vinylsilane vs. isoeugenol-derived aryloxysilane networks.

Conclusion & Selection Matrix

When engineering your material, the choice between these two silanes should be dictated by the thermal demands of the application:

  • Select Vinylsilanes when the primary requirement is extreme thermal and thermo-oxidative stability[3]. Their direct Si-C bonds make them indispensable for high-temperature dielectric materials, automotive coatings, and aerospace composites where processing or operational temperatures exceed 300°C.

  • Select Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane when functionalizing bio-based polymers, creating degradable poly(silyl ether) networks[5], or designing drug-delivery vehicles. While its thermal stability is lower due to the Si-O-Ar linkage, this "vulnerability" can be leveraged for controlled thermal or hydrolytic degradation in targeted environments.

References

  • Thermal Stability of Silane Coupling Agents Source: Gelest, Inc. URL: [Link]

  • Thermal Stability of Cocured Blends of Vinyl Trimethoxysilane and Aryl Acetylene Resins Source: ResearchGate URL:[Link]

  • Phenylethynyl and Phenol End-Capping Studies of Polybiphenyloxydiphenylsilanes Source: ACS Publications (Macromolecules) URL: [Link]

  • Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Vinylsilane (Chemical Compound) Source: Wikipedia URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane proper disposal procedures

Operational Safety and Disposal Guide: Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane As a specialized organosilane utilized in advanced materials and drug development, Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Guide: Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane

As a specialized organosilane utilized in advanced materials and drug development, Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane requires rigorous, highly controlled handling. Unlike standard organic solvents, alkoxysilanes are chemically reactive and moisture-sensitive. Improper disposal—specifically inadvertent exposure to aqueous waste streams—can lead to catastrophic pressure buildup, the release of toxic gases, and severe sensitization hazards.

This guide provides a comprehensive, self-validating operational framework for the safe handling, quenching, and disposal of this compound.

Chemical Profiling & Hazard Causality

To design a safe disposal protocol, we must first understand the molecular vulnerabilities of the compound. The central silicon atom is bonded to two methoxy groups and one phenoxy group (derived from isoeugenol). The primary hazard mechanism is hydrolysis : the Si-O-C bonds are highly susceptible to nucleophilic attack by water, leading to the continuous evolution of methanol gas and the release of isoeugenol[1].

Table 1: Quantitative Chemical & Hazard Profile

Parameter Value / Specification
Chemical Name Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane
CAS Registry Number 83817-64-5[2]
Molecular Formula C13H20O4Si[2]
Molecular Weight 268.38 g/mol [2]
Primary Hydrolysis Products Methanol (CH3OH), Isoeugenol, Methylsilanediol / Siloxanes[1]

| Waste Classification | Halogen-Free Organic Solvent Waste (EPA D001 for ignitability) |

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification & Causality
Eye Protection Splash-proof chemical goggles or face shield. Causality: Protects against severe eye irritation from both the intact silane and its isoeugenol byproduct.
Hand Protection Butyl rubber or nitrile gloves (double-gloved). Causality: Prevents dermal sensitization from isoeugenol, a known contact allergen, and blocks solvent penetration.
Respiratory NIOSH-approved respirator with organic vapor cartridge (if outside hood). Causality: Mitigates inhalation of toxic, accumulating methanol vapors[1].

| Body Protection | Flame-resistant (FR) lab coat. Causality: Protects against the inherent flammability of the silane and its degradation products. |

Mechanistic Pathway of Degradation

Understanding the degradation pathway is critical for predicting waste stream behavior. When exposed to atmospheric moisture or aqueous waste, the compound undergoes rapid cleavage.

HydrolysisPathway A Dimethoxy(2-methoxy-4- (1-propenyl)phenoxy)methylsilane (Intact Alkoxysilane) C Nucleophilic Attack at Silicon (Hydrolysis) A->C B Atmospheric Moisture (H2O) or Aqueous Waste B->C D Methanol (CH3OH) [Toxic/Flammable Gas] C->D Cleavage of Si-O-CH3 E Isoeugenol [Irritant/Sensitizer] C->E Cleavage of Si-O-Ar F Methylsiloxane Polymers [Inert Residue] C->F Crosslinking

Fig 1: Hydrolysis pathway of the alkoxysilane demonstrating hazardous byproduct generation.

Operational Handling & Waste Segregation

Because methanol gas generation in a tightly sealed waste jug will cause a pressure explosion, waste must be strictly segregated based on its moisture content.

DisposalWorkflow Start Identify Alkoxysilane Waste Check Is Waste Contaminated with Water/Moisture? Start->Check Dry Collect in Anhydrous, Halogen-Free Waste Jug Check->Dry No (Anhydrous) Wet Perform Controlled Quenching (Fume Hood, Inert Atmos) Check->Wet Yes (Hydrolyzing) Label Label: Hazardous Organic Waste (Contains Methanol/Isoeugenol) Dry->Label Vent Ventilate Methanol Vapors via Bubbler (24h) Wet->Vent Neutralization Vent->Label Gas Evolution Ceases Incinerate EHS Pickup for High-Temperature Incineration Label->Incinerate

Fig 2: Decision tree and operational workflow for the safe disposal of alkoxysilane waste.

Self-Validating Disposal Protocols

Do not pour unquenched Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane into general laboratory waste. Select the appropriate protocol below based on the state of your waste.

Protocol A: Anhydrous Waste Collection (Preferred)

Use this protocol for pure, unreacted chemical or solutions in strictly anhydrous organic solvents (e.g., dry toluene, DCM).

  • Purge: Flush a clean, dry, halogen-free organic waste container with Argon or Nitrogen gas for 30 seconds. Causality: Displacing atmospheric moisture prevents slow hydrolysis inside the sealed container.

  • Transfer: Carefully pour the silane waste into the container using a funnel.

  • Validation: Before sealing, observe the liquid for 60 seconds. Validation Check: The absence of bubbling or phase separation confirms the environment is truly anhydrous.

  • Seal & Label: Cap tightly. Label as "Hazardous Halogen-Free Organic Waste: Contains Reactive Alkoxysilane."

Protocol B: Controlled Quenching (For Water-Contaminated Waste)

If the silane has been exposed to water, it is already generating methanol[1]. It must be fully quenched and degassed before sealing.

  • Dilution: Inside a certified chemical fume hood, transfer the contaminated waste into a large round-bottom flask. Dilute to <5% v/v with an anhydrous, water-miscible solvent (e.g., isopropanol). Causality: Dilution acts as a thermal sink to absorb the heat generated by the exothermic hydrolysis reaction.

  • Catalyzed Hydrolysis: Slowly add 1M NaOH dropwise under continuous magnetic stirring. Causality: Base catalysis rapidly accelerates the cleavage of the Si-O-CH3 bonds, forcing the reaction to completion rather than allowing a slow, unpredictable degradation over weeks.

  • Venting & Validation: Attach a mineral oil bubbler to the neck of the flask. Stir at room temperature for 24 hours. Validation Check: The system is self-validating; the absolute cessation of bubbles in the oil bubbler provides visual, undeniable confirmation that methanol gas evolution has completely stopped.

  • Final Disposal: Once validated, transfer the neutralized, degassed liquid to the standard halogen-free organic waste stream.

Emergency Spill Response

In the event of a spill, alkoxysilanes create an immediate slip hazard and release flammable vapors[1].

  • Step 1: Isolate. Eliminate all ignition sources (sparks, hot plates) and maximize fume hood or room exhaust ventilation[3].

  • Step 2: Contain. Cover the spill entirely with an inert, non-combustible absorbent such as dry sand, diatomaceous earth, or vermiculite[3]. Causality: Combustible absorbents (like paper towels) can ignite if the silane auto-heats. Do NOT use water, as it will rapidly generate toxic methanol vapor[1].

  • Step 3: Recover. Sweep up the absorbed material using non-sparking tools[3]. Place the residue into a chemically compatible, loosely covered bucket (to allow potential methanol vapors to escape) and immediately contact EHS for emergency hazardous waste pickup.

References

  • ChemicalBook. "dimethoxy[2-methoxy-4-(1-propenyl)phenoxy]methylsilane - Substance Database". Available at:2

  • Cranesville / Evonik. "SAFETY DATA SHEET Protectosil® (Alkoxysilane Handling & Spill Response)". Available at: 3

  • Texas State University / Wacker Chemie AG. "Material Safety Data Sheet: GENIOSIL (Alkoxysilane Hydrolysis & Methanol Generation)". Available at: 1

Sources

Handling

Personal protective equipment for handling Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane

Comprehensive Safety and Operational Guide: Handling Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane For researchers and drug development professionals, handling complex organosilanes requires moving beyond generi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane

For researchers and drug development professionals, handling complex organosilanes requires moving beyond generic safety data sheets. Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane (CAS: 83817-64-5)[1] is a highly specialized alkoxysilane derivative of isoeugenol. To handle this compound safely, one must understand its mechanistic behavior—specifically, its reactivity with ambient moisture and the toxicological profiles of its degradation products.

This guide provides a causality-driven, self-validating framework for selecting Personal Protective Equipment (PPE) and executing operational protocols, ensuring laboratory safety and chemical integrity.

Mechanistic Hazard Profile & Causality

The hazards associated with this compound are not static; they are dynamic and environmentally dependent. As a dimethoxymethylsilane derivative, the primary risk stems from its hydrolytic instability.

When exposed to atmospheric moisture, the molecule undergoes hydrolysis, cleaving the silicon-oxygen bonds. This reaction yields two distinct hazardous byproducts:

  • Methanol: A highly flammable, toxic solvent that readily absorbs through the skin and respiratory tract[2].

  • Isoeugenol (2-methoxy-4-(1-propenyl)phenol): A potent Category 1A skin sensitizer and severe eye irritant (Oral LD50: 1560 mg/kg in rats)[3][4].

Your PPE ecosystem must be designed to defend against both the parent compound and these reactive byproducts simultaneously.

HazardPathway Silane Dimethoxy(2-methoxy-4- (1-propenyl)phenoxy) methylsilane Methanol Methanol Release (Toxic/Flammable) Silane->Methanol Hydrolysis Isoeugenol Isoeugenol Release (Sensitizer/Irritant) Silane->Isoeugenol Cleavage Moisture Atmospheric Moisture (H2O) Moisture->Methanol PPE_Resp Requires OV Respirator Methanol->PPE_Resp PPE_Skin Requires Butyl Gloves & Goggles Isoeugenol->PPE_Skin

Chemical hydrolysis pathway and corresponding PPE mitigation strategies.

The PPE Ecosystem: A Defense-in-Depth Strategy

Do not rely on standard laboratory latex or thin nitrile gloves. The release of methanol dictates strict material compatibility, while the presence of isoeugenol requires robust defense against sensitization. Every layer of PPE must act as a self-validating system—if one layer fails, the next provides immediate redundancy.

Quantitative Hazard & PPE Matrix
Hazard ComponentPrimary Exposure RouteQuantitative Limit / ToxicityRequired PPE Defense
Methanol (Hydrolysis Byproduct)Inhalation, Skin AbsorptionTWA: 200 ppm, STEL: 250 ppm[2]Fume Hood, OV Respirator, Butyl Rubber Gloves
Isoeugenol (Cleavage Byproduct)Skin Contact, Eye ContactOral LD50: 1560 mg/kg (Rat)[4]Tightly Sealed Goggles (EN 166), Impervious Apron
Parent Silane Core Eyes, Skin, InhalationMoisture-sensitive, CombustibleSchlenk line/Glovebox, Flame-retardant coat
Specific PPE Requirements and Causality
  • Hand Protection (Double-Gloving System):

    • Inner Glove: Standard 4-mil nitrile (for dexterity and baseline protection).

    • Outer Glove:Butyl rubber or heavy-duty laminate (e.g., Silver Shield®). Causality: Methanol rapidly permeates standard nitrile and latex. Butyl rubber provides superior chemical resistance to low-molecular-weight alcohols and silanes.

  • Eye & Face Protection:

    • Tightly sealed chemical splash goggles (ANSI Z87.1 or EN 166 compliant) combined with a full-face shield[5]. Causality: Isoeugenol causes severe eye irritation and potential corneal damage[6]. Safety glasses with side shields are insufficient against volatile silane vapors.

  • Respiratory Protection:

    • If handled outside a closed system (e.g., glovebox or certified fume hood), use a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges[7]. Causality: Prevents inhalation of methanol vapors and irritating silane aerosols.

  • Body Protection:

    • Flame-retardant (FR) laboratory coat and a chemical-resistant apron. Causality: The dimethoxymethylsilane moiety and methanol byproduct present a localized flammability hazard[8].

Operational Handling Protocol

Because this compound degrades upon contact with ambient humidity, handling must be strictly controlled using air-free techniques.

Step-by-Step Execution
  • Environmental Preparation: Ensure the laboratory relative humidity is monitored. Conduct all transfers inside a dedicated inert-atmosphere glovebox (Argon or Nitrogen) or utilize a Schlenk line.

  • PPE Verification: Inspect butyl gloves for micro-tears using an inflation test. Ensure the fume hood sash is positioned at the lowest operable height.

  • Purging the System: Flame-dry all glassware under vacuum and backfill with inert gas three times prior to introducing the silane.

  • Transfer Mechanism: Use gas-tight, PTFE-tipped syringes or stainless-steel cannulas for liquid transfers. Do not pour the chemical openly, as exposure to air will immediately initiate hydrolysis, generating heat and methanol[2].

  • Self-Validating Check: Monitor the syringe tip. If you observe a white, crusty precipitate forming at the needle tip, ambient moisture has breached your inert system (siloxane polymerization). Abort the transfer and re-purge the system.

  • Decontamination: Rinse all reusable syringes and glassware with a non-protic solvent (e.g., dry hexane or toluene) before exposing them to the ambient atmosphere or water-based cleaning baths.

Spill Response and Disposal Logistics

In the event of a spill, the primary risk shifts rapidly from the parent compound to its volatile and sensitizing byproducts. Water must never be used to clean up a silane spill, as it will violently accelerate methanol generation.

SpillResponse Start Spill Detected Evacuate 1. Evacuate & Isolate (Remove ignition sources) Start->Evacuate PPE 2. Don Emergency PPE (Respirator, Butyl Gloves) Evacuate->PPE Contain 3. Contain Spill (Use inert vermiculite/sand) PPE->Contain Collect 4. Collect & Seal (Non-sparking tools) Contain->Collect Dispose 5. Hazardous Waste Disposal (EPA/RCRA) Collect->Dispose

Step-by-step emergency spill response and containment workflow.
Spill Containment Methodology
  • Isolate: Immediately extinguish all ignition sources and evacuate non-essential personnel.

  • Protect: Don emergency PPE, including a full-face respirator with OV cartridges and heavy-duty butyl gloves.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as dry vermiculite, dry sand, or specialized silane-spill pads[9]. Do not use paper towels or combustible materials.

  • Collect: Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent.

  • Seal: Place the waste into a tightly sealed, chemically compatible container (e.g., high-density polyethylene, HDPE)[10].

Disposal Plan

Do not route this chemical into standard aqueous waste streams. It must be categorized as Hazardous Organic Waste (Flammable/Toxic) . Label the disposal container clearly, noting the presence of the parent silane, methanol, and isoeugenol. Coordinate with your institutional Environmental Health and Safety (EHS) department for incineration via a certified hazardous waste contractor.

References

  • NextSDS. dimethoxy[2-methoxy-4-(1-propenyl)phenoxy]methylsilane — Chemical Substance Information. Retrieved from [Link]

  • Castle Products. Safety Data Sheet: EZ Bead Supreme (Dimethoxymethylsilane handling). Retrieved from [Link]

Sources

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